(3r)-Abiraterone acetate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H33NO2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
[(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21+,23+,24+,25+,26-/m1/s1 |
InChI Key |
UVIQSJCZCSLXRZ-BRSOJCHPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of (3β)-Abiraterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for (3β)-Abiraterone acetate, a critical active pharmaceutical ingredient in the treatment of castration-resistant prostate cancer. The following sections detail various synthetic pathways, experimental protocols, and purification techniques, supported by quantitative data and process visualizations.
Core Synthetic Strategies
The synthesis of (3β)-Abiraterone acetate, chemically designated as (3β)-17-(3-pyridinyl)androsta-5,16-dien-3-yl acetate, predominantly originates from dehydroepiandrosterone (DHEA) or its 3-acetate derivative (DHEA-acetate). Several key strategies have been developed to introduce the 17-(3-pyridinyl) moiety, primarily involving modern cross-coupling reactions.
Route 1: The Enol Triflate and Suzuki Coupling Pathway
A widely recognized method involves the conversion of dehydroepiandrosterone-3-acetate into a 17-enol triflate intermediate. This intermediate then undergoes a Suzuki coupling reaction with a pyridylborane derivative to yield Abiraterone acetate.
The synthesis commences with the treatment of dehydroepiandrosterone-3-acetate with trifluoromethanesulfonic anhydride.[1] This reaction forms the corresponding enol triflate. The subsequent Suzuki reaction between the enol triflate and diethyl(3-pyridyl)borane, catalyzed by a palladium complex such as bis(triphenylphosphine)palladium(II) chloride, furnishes crude Abiraterone acetate.[1][2] While this route is effective, the use of expensive reagents like trifluoromethanesulfonic anhydride and 2,6-di-tert-butyl-4-methylpyridine can be a drawback for large-scale industrial production.[3]
Route 2: The Hydrazone and Vinyl Halide Pathway
An alternative and often more cost-effective approach proceeds through a hydrazone intermediate. This method avoids the use of triflic anhydride.
In this multi-step process, dehydroepiandrosterone-3-acetate is first reacted with hydrazine hydrate to form a hydrazone intermediate.[4][5] This intermediate is then converted into a vinyl iodide or vinyl bromide. The vinyl iodide can be synthesized using iodine in the presence of a base like tetramethylguanidine (TMG).[4][5] Subsequently, a Suzuki-Miyaura or Negishi coupling reaction is performed between the vinyl halide and a suitable pyridine-containing coupling partner, such as diethyl(3-pyridyl)borane or 3-pyridine zinc halide, to produce Abiraterone.[2][4] The final step involves the acetylation of the 3β-hydroxyl group of Abiraterone using acetic anhydride or acetyl chloride to yield the final product, Abiraterone acetate.[6][7]
Route 3: Two-Step Synthesis via Aryl Sulfohydrazide
A streamlined, two-step synthesis has also been reported. This method begins with the reaction of dehydroepiandrosterone acetate with an aryl sulfohydrazide to generate a dehydroepiandrosterone acetate-17-hydrazone.[8] This intermediate then undergoes a direct cross-coupling reaction with 3-bromopyridine in the presence of a metal catalyst to afford Abiraterone acetate.[8] This approach offers the advantage of a shorter reaction sequence.[8]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis of Hydrazone Intermediate from DHEA-Acetate[4]
-
Charge a dry round-bottom flask with (3β)-Acetoxy-dehydroepiandrosterone (5 kg, 15.13 mol), ethyl acetate (75 L), and isopropyl alcohol (5 L) at 25–30 °C.
-
Stir the mixture for 5–10 minutes.
-
Charge hydrazine hydrate (2.94 L, 58 mol) to the flask.
-
Heat the reaction mixture to a temperature range of 65–70 °C and maintain stirring for 6 hours.
-
Monitor the reaction for completion.
Protocol 2: Synthesis of Abiraterone Acetate via Suzuki Coupling of Enol Triflate[1]
-
In an inert gas environment, add diethyl(3-pyridyl)borane (54.5 g), bis(triphenylphosphine)palladium(II) chloride (1.8 g), and a 2M aqueous sodium carbonate solution (500 mL) sequentially to a solution of the enol triflate.
-
Reflux the resulting mixture for approximately 1 hour.
-
Cool the mixture to room temperature.
-
Add ethyl acetate (1 L) and water (1 L).
-
Separate the aqueous phase and back-extract with ethyl acetate (0.5 L).
-
Combine the organic phases and concentrate under vacuum to obtain crude Abiraterone acetate.
Protocol 3: Acetylation of Abiraterone[7]
-
Add Abiraterone (6.4 g, 0.018 mol), dichloromethane (50 mL), and triethylamine (3.0 g, 0.03 mol) to a reaction flask.
-
Cool the mixture to 0–5 °C.
-
Slowly add acetic anhydride (3.0 g, 0.03 mol) dropwise.
-
After the addition, raise the temperature to room temperature and maintain the reaction for 3 hours.
Quantitative Data on Synthesis and Purification
The efficiency of the synthesis and the purity of the final product are critical parameters. The following tables summarize quantitative data from various reported methods.
| Intermediate/Product | Reagents | Solvent(s) | Yield | Purity | Reference |
| Hydrazone Intermediate | DHEA-Acetate, Hydrazine Hydrate | Ethyl Acetate, Isopropyl Alcohol | 95% (isolated) | 99% | [4] |
| Vinyl Iodide Intermediate | Hydrazone Intermediate, Iodine, TMG | Ethyl Acetate | 80% (isolated) | 96% | [4] |
| Abiraterone Acetate (API) | Vinyl Iodide, Diethyl(3-pyridyl)borane | Not specified | 75% (isolated) | 99% | [4] |
| Crude Abiraterone Acetate | Enol Triflate, Diethyl(3-pyridyl)borane | Not specified | - | ~88% | [1] |
| Crude Abiraterone Acetate | Not specified | Not specified | 96.7% (molar) | 98.3% (HPLC) | [7] |
| Purified Abiraterone Acetate | Crude Abiraterone Acetate | Acetone | - | 99.6% | [7] |
| Purified Abiraterone Acetate | Crude Abiraterone Acetate | Polymer Resin | - | >99.5% | [1] |
Purification Methodologies
Achieving high purity of (3β)-Abiraterone acetate is essential for its use as a pharmaceutical ingredient. Several methods are employed to purify the crude product.
-
Chromatography : Silica gel chromatography is a common method for purifying crude Abiraterone acetate, often using eluents such as a mixture of ethyl ether and petroleum ether.[1] However, for large-scale production, chromatography can be costly and time-consuming.[9]
-
Crystallization : Recrystallization from suitable solvents is a widely used and effective purification technique. Solvents such as acetone and ethanol have been successfully used to obtain high-purity Abiraterone acetate.[7] A patent describes obtaining a purity of 99.6% after recrystallization from acetone.[7]
-
Acid-Base Treatment : An acid-base purification strategy can be employed to remove impurities.[9][10] This involves suspending the crude product in a solvent mixture, acidifying to protonate the basic pyridine nitrogen of Abiraterone, and washing with an organic solvent to remove non-basic impurities. The aqueous layer is then basified to precipitate the pure product.[9]
-
Purification via Salt Formation : The formation of a salt of Abiraterone acetate, such as a methane sulfonate salt, can be used for purification.[9] However, the subsequent liberation of the free base can sometimes lead to partial hydrolysis of the acetate group.[9] A method to overcome this involves the direct dissociation of the Abiraterone acetate salt in the presence of acetic anhydride to prevent hydrolysis and yield a high-purity product.[11]
-
Polymer Resin Adsorption : A process involving the adsorption of crude Abiraterone acetate onto a polymer resin followed by elution with a water-polar solvent mixture has been developed.[1][12] This method can increase the purity from an initial range of 50-95% to over 99.5%.[1]
-
Hydrolysis and Re-acetylation : Another purification strategy involves the hydrolysis of crude Abiraterone acetate to Abiraterone, followed by purification of the Abiraterone intermediate and subsequent re-acetylation to obtain high-purity Abiraterone acetate.[6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the core synthetic workflows for (3β)-Abiraterone acetate.
Caption: Route 1: Synthesis via Enol Triflate Intermediate.
Caption: Route 2: Synthesis via Hydrazone and Vinyl Halide.
Caption: Common Purification Methods for Abiraterone Acetate.
References
- 1. EP2909225B1 - Process for the purification of abiraterone acetate - Google Patents [patents.google.com]
- 2. CN102627681A - Preparation method of abiraterone acetate - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN105461777A - Purification method of abiraterone acetate - Google Patents [patents.google.com]
- 7. Abiraterone acetate synthesis - chemicalbook [chemicalbook.com]
- 8. CN104262447A - Preparation method of abiraterone acetate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. CN104447934A - Method for purifying abiraterone acetate - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of (3R)-Abiraterone Acetate on CYP17A1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3R)-Abiraterone acetate, the prodrug of the potent and specific cytochrome P450 17A1 (CYP17A1) inhibitor abiraterone, represents a cornerstone in the treatment of advanced prostate cancer. Its therapeutic efficacy is rooted in the targeted disruption of androgen biosynthesis, a critical pathway for prostate cancer cell proliferation. This technical guide provides a comprehensive examination of the molecular interactions and kinetic properties that define the mechanism of action of abiraterone on CYP17A1. Through a detailed presentation of quantitative data, experimental methodologies, and visual representations of key processes, this document serves as an in-depth resource for researchers and drug development professionals in the field of oncology and steroidogenesis.
Introduction: The Central Role of CYP17A1 in Androgen Biosynthesis
The enzyme CYP17A1 is a critical juncture in the steroidogenic pathway, catalyzing two sequential reactions: 17α-hydroxylation and C17,20-lyase activity.[1][2][3] These reactions are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for the synthesis of testosterone and dihydrotestosterone.[2][4] In the context of castration-resistant prostate cancer (CRPC), where tumor cells can synthesize their own androgens, inhibiting CYP17A1 is a key therapeutic strategy.[5] Abiraterone acetate is converted in vivo to its active form, abiraterone, which directly targets and inhibits CYP17A1.[2]
The Molecular Mechanism of CYP17A1 Inhibition by Abiraterone
The inhibitory action of abiraterone on CYP17A1 is a complex process characterized by slow, tight-binding kinetics and a specific mode of interaction with the enzyme's active site.
A Two-Step, Induced-Fit Binding Model
Recent studies have elucidated that abiraterone does not follow a simple competitive inhibition model. Instead, it acts as a slow, tight-binding inhibitor through a two-step induced-fit mechanism.[1][6][7] This process involves an initial, weak binding of abiraterone to CYP17A1, forming an initial enzyme-inhibitor complex (EI). This is followed by a slow isomerization to a final, high-affinity complex (EI*).[1][7] This kinetic behavior results in a protracted and sustained inhibition of the enzyme.[1][7]
Coordination with the Heme Iron
Crystallographic studies have provided atomic-level insights into the binding of abiraterone to the active site of CYP17A1.[8][9][10] A key feature of this interaction is the coordination of the nitrogen atom in the pyridine ring of abiraterone with the heme iron of the cytochrome P450 enzyme.[1][8][11] This direct binding to the heme iron physically obstructs the binding of the natural substrates and prevents the catalytic activity of the enzyme.[8] The steroid backbone of abiraterone packs against the I helix of the enzyme, and the 3β-hydroxyl group forms a hydrogen bond with asparagine 202 in the F helix, further stabilizing the complex.[10]
Figure 1. Key binding interactions of abiraterone within the CYP17A1 active site.
Quantitative Analysis of CYP17A1 Inhibition
The potency and nature of abiraterone's inhibition of CYP17A1 have been quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Enzyme Activity | Reference |
| IC₅₀ | 2.5 nM | 17,20-lyase | [3] |
| 15 nM | 17α-hydroxylase | [3] | |
| 2.9 nM | 17,20-lyase | [12] | |
| 4 nM | 17α-hydroxylase | [12] | |
| 12 nmol l⁻¹ | 17,20-lyase | [13] | |
| 7 nmol l⁻¹ | 17α-hydroxylase | [13] | |
| Kᵢ * | 0.39 nM | - | [1][7][14] |
| Kd | 95 nM | - | [11] |
Table 1. Inhibitory constants of abiraterone for CYP17A1.
| Parameter | Value | Reference |
| Binding Free Energy (in vitro) | -12.8 kcal/mol | [1][7][14] |
| Binding Free Energy (in silico) | -14.5 kcal/mol | [1][7] |
| Residence Time in Active Site | 42 hours | [1][7] |
Table 2. Thermodynamic and kinetic parameters of abiraterone binding to CYP17A1.
Experimental Protocols
The elucidation of abiraterone's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.
Enzyme Inhibition Assays (Slow-Binding Kinetics)
This protocol is designed to characterize the time-dependent inhibition of CYP17A1 by abiraterone.
Figure 2. Workflow for slow-binding enzyme inhibition assay.
X-ray Crystallography
This technique provides a static, high-resolution three-dimensional structure of the abiraterone-CYP17A1 complex.
Figure 3. General workflow for X-ray crystallography of the CYP17A1-abiraterone complex.
Molecular Dynamics (MD) Simulations
MD simulations offer a dynamic view of the binding process and the stability of the enzyme-inhibitor complex over time.
Figure 4. Workflow for molecular dynamics simulations.
Androgen Biosynthesis Pathway and the Impact of Abiraterone
Abiraterone's inhibition of CYP17A1 effectively blocks two critical steps in the androgen synthesis pathway, leading to a significant reduction in the production of testosterone and its more potent derivative, dihydrotestosterone.
Figure 5. Simplified androgen biosynthesis pathway showing the points of inhibition by abiraterone.
Metabolism of Abiraterone and Activity of Metabolites
Abiraterone itself can be further metabolized in vivo, primarily through the action of 3β-hydroxysteroid dehydrogenase (3βHSD) to Δ⁴-abiraterone (D4A).[1][15] Notably, D4A is also a potent inhibitor of CYP17A1 and other steroidogenic enzymes, contributing to the overall anti-androgenic effect.[1][15]
Conclusion
The mechanism of action of abiraterone on CYP17A1 is a well-defined, multi-faceted process characterized by slow, tight-binding inhibition and specific, high-affinity interactions with the enzyme's active site. This detailed understanding, derived from a combination of kinetic, structural, and computational studies, provides a robust foundation for the rational design of next-generation CYP17A1 inhibitors and for optimizing therapeutic strategies in the management of advanced prostate cancer. The quantitative data and experimental frameworks presented in this guide offer a valuable resource for ongoing research and development in this critical area of oncology.
References
- 1. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. slow-tight-binding-inhibition-of-cyp17a1-by-abiraterone-redefines-its-kinetic-selectivity-and-dosing-regimen - Ask this paper | Bohrium [bohrium.com]
- 7. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human cytochrome P450 17A1 structures with metabolites of prostate cancer drug abiraterone reveal substrate-binding plasticity and a second binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structures of cytochrome P450 17A1 with prostate cancer drugs abiraterone and TOK-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Comparisons of Prostate Cancer Inhibitors Abiraterone and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. prostatecancertopics.com [prostatecancertopics.com]
In Vitro Pharmacological Profile of (3β)-Abiraterone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its therapeutic efficacy stems from the potent and selective inhibition of androgen biosynthesis. This technical guide provides an in-depth overview of the in vitro pharmacological profile of (3β)-Abiraterone acetate, the biologically active stereoisomer. The document details its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its activity.
Stereochemistry of Abiraterone Acetate
The commercially available and clinically utilized form of abiraterone acetate possesses a specific stereochemistry at the 3-position of the steroid A-ring. The acetate group is in the beta (β) orientation, equatorial to the plane of the ring, which corresponds to the (3S) configuration. It is crucial to note that the designation "(3r)" is inaccurate; the active isomer is (3β)-17-(pyridin-3-yl)androsta-5,16-dien-3-yl acetate.
Mechanism of Action
Abiraterone acetate is rapidly hydrolyzed in vivo to its active metabolite, abiraterone. The primary mechanism of action of abiraterone is the potent and selective inhibition of Cytochrome P450 17A1 (CYP17A1).[1] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing both the 17α-hydroxylase and 17,20-lyase reactions.[2] By inhibiting both of these activities, abiraterone effectively blocks the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are key precursors of testosterone.[1] This leads to a significant reduction in systemic and intratumoral androgen levels, thereby depriving prostate cancer cells of the hormonal stimulation required for their growth and proliferation.
In addition to its primary target, abiraterone has been shown to exhibit inhibitory activity against 3β-hydroxysteroid dehydrogenase (3βHSD), another crucial enzyme in the androgen synthesis pathway.[3] Furthermore, some studies suggest that abiraterone may also act as a partial antagonist of the androgen receptor (AR), further contributing to its anti-cancer effects.
Quantitative In Vitro Data
The following tables summarize the key quantitative parameters defining the in vitro pharmacological profile of abiraterone.
Table 1: In Vitro Inhibition of Key Steroidogenic Enzymes by Abiraterone
| Target Enzyme | Parameter | Value | Cell/System |
| CYP17A1 | Ki* | 0.39 nM | Recombinant human CYP17A1 |
| IC50 (lyase activity) | 5.8 nM | Rat testis microsomes | |
| IC50 | 72 nM | Human testis microsomes | |
| 3βHSD1/2 | IC50 | < 1 µmol/L | LNCaP and LAPC4 cells |
Table 2: In Vitro Interaction with Androgen Receptor by Abiraterone
| Target | Parameter | Value | Cell Line |
| Wild-type AR | EC50 (ligand displacement) | 13.4 µM | - |
| T877A mutant AR | EC50 (ligand displacement) | 7.9 µM | - |
Signaling Pathways
The primary signaling pathway affected by abiraterone is the androgen biosynthesis pathway. By inhibiting CYP17A1 and 3βHSD, abiraterone disrupts the production of androgens, leading to reduced activation of the androgen receptor and downstream signaling cascades that promote prostate cancer cell growth and survival.
Experimental Protocols
CYP17A1 Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory potential of abiraterone on CYP17A1 activity.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a stock solution of recombinant human CYP17A1 enzyme in the reaction buffer.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a stock solution of a suitable radiolabeled substrate, such as [3H]-progesterone or [3H]-pregnenolone, in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of abiraterone in the appropriate solvent.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer, CYP17A1 enzyme, and the NADPH regenerating system.
-
Add varying concentrations of abiraterone or vehicle control to the respective tubes/wells.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Analysis:
-
Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate).
-
Extract the steroids by vortexing and centrifugation.
-
Separate the substrate and the hydroxylated and/or cleaved products using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
-
Quantify the amount of radioactive product formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each abiraterone concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
If determining the Ki value, perform the assay at multiple substrate concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).
-
3β-Hydroxysteroid Dehydrogenase (3βHSD) Inhibition Assay
This protocol describes a method to assess the inhibitory effect of abiraterone on 3βHSD activity.
Detailed Methodology:
-
Enzyme Source Preparation:
-
Prepare a source of 3βHSD enzyme, which can be recombinant human 3βHSD1 or 3βHSD2, or microsomes from cells or tissues known to express the enzyme (e.g., LNCaP or LAPC4 prostate cancer cells).
-
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
In a reaction vessel, combine the enzyme preparation, reaction buffer, and the cofactor NAD+.
-
Add various concentrations of abiraterone or a vehicle control.
-
Pre-incubate the mixture at 37°C for a short period.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a radiolabeled substrate, such as [3H]-dehydroepiandrosterone (DHEA).
-
Incubate at 37°C for a time period within the linear range of the reaction.
-
-
Termination and Analysis:
-
Stop the reaction, for example, by adding a strong acid or an organic solvent.
-
Extract the steroids from the reaction mixture.
-
Separate the substrate ([3H]-DHEA) from the product ([3H]-androstenedione) using TLC or HPLC.
-
Quantify the radioactivity of the product spot/peak.
-
-
Data Analysis:
-
Calculate the percent inhibition of 3βHSD activity for each concentration of abiraterone.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
-
Androgen Receptor Competitive Binding Assay
This protocol details a method to evaluate the ability of abiraterone to compete with a known androgen for binding to the androgen receptor.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a source of androgen receptor, such as purified recombinant human AR protein or cytosol extracts from AR-expressing cells (e.g., LNCaP).
-
Prepare a working solution of a high-affinity radiolabeled androgen, typically [3H]-R1881 (methyltrienolone), in a suitable assay buffer.
-
Prepare serial dilutions of abiraterone and a non-labeled androgen (for determining non-specific binding) in the assay buffer.
-
-
Binding Reaction:
-
In a series of tubes, combine the AR preparation with the radiolabeled androgen at a fixed concentration.
-
To these tubes, add increasing concentrations of abiraterone (the competitor).
-
Include control tubes for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of unlabeled androgen).
-
Incubate the mixtures at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the AR-bound radioligand from the free radioligand. Common methods include:
-
Dextran-coated charcoal adsorption: Charcoal adsorbs the free radioligand, and the supernatant containing the bound ligand is collected after centrifugation.
-
Filter binding assay: The reaction mixture is passed through a filter that retains the AR-ligand complex, and the filter is then washed to remove unbound ligand.
-
-
-
Quantification and Data Analysis:
-
The amount of bound radioactivity in each sample is determined by liquid scintillation counting.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor (abiraterone) concentration.
-
The IC50 value, the concentration of abiraterone that displaces 50% of the specifically bound radioligand, is determined from the resulting competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
The in vitro pharmacological profile of (3β)-abiraterone acetate, through its active metabolite abiraterone, is characterized by potent inhibition of CYP17A1 and 3βHSD, leading to a profound suppression of androgen biosynthesis. This targeted mechanism of action, supported by the quantitative data from various in vitro assays, underpins its clinical efficacy in the management of advanced prostate cancer. The detailed experimental protocols provided herein offer a foundation for further research and drug development efforts in this critical therapeutic area.
References
- 1. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Abiraterone inhibits 3β-hydroxysteroid dehydrogenase: a rationale for increasing drug exposure in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and properties of (3r)-Abiraterone acetate
An In-Depth Technical Guide to (3β)-Abiraterone Acetate
Introduction
(3β)-Abiraterone acetate, a potent and selective inhibitor of androgen biosynthesis, is a critical therapeutic agent in the management of advanced prostate cancer. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis. It is important to note that the scientifically recognized and clinically utilized form of this compound is the (3β)-acetate stereoisomer, systematically named [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate.[1] The designation "(3r)" is not standard for this molecule and this guide will focus on the well-documented (3β) form.
Chemical Structure and Identifiers
(3β)-Abiraterone acetate is a synthetic androstane steroid.[2] It is the acetate ester prodrug of abiraterone, which is the active metabolite.[2]
Table 1: Chemical Identifiers of (3β)-Abiraterone Acetate
| Identifier | Value |
| IUPAC Name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate[1] |
| CAS Number | 154229-18-2[1] |
| Molecular Formula | C₂₆H₃₃NO₂[1] |
| Molecular Weight | 391.55 g/mol [1] |
| Synonyms | CB-7630, Zytiga®[2] |
| InChI Key | UVIQSJCZCSLXRZ-UBUQANBQSA-N |
Physicochemical and Spectroscopic Properties
(3β)-Abiraterone acetate is a white to off-white crystalline powder.[2] It is a lipophilic compound with poor aqueous solubility.
Table 2: Physicochemical Properties of (3β)-Abiraterone Acetate
| Property | Value |
| Melting Point | 141-148 °C |
| LogP | 5.12 |
| pKa | 5.19 (of the pyridine nitrogen)[2] |
| Solubility | Water: Practically insoluble[2]Organic Solvents: Freely soluble in methylene chloride and tetrahydrofuran; soluble in methanol and ethanol[2] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
Table 3: Spectroscopic Data for (3β)-Abiraterone Acetate
| Spectrum | Key Peaks/Shifts |
| IR (KBr, cm⁻¹) | 3047, 2936, 1735 (C=O, ester), 1244 (C-O, ester), 1035, 801, 714 |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 8.58 (s, 1H), 8.43 (d, 1H), 7.75 (d, 1H), 7.33 (dd, 1H), 6.11 (s, 1H), 5.38 (s, 1H), 4.44 (m, 1H), 2.03 (s, 3H, acetate CH₃), 1.05 (s, 3H), 0.98 (s, 3H) |
| ¹³C NMR (100.6 MHz, CDCl₃, δ ppm) | 170.5, 151.7, 147.9, 147.8, 140.1, 133.7, 133.0, 129.2, 123.0, 122.3, 73.9, 57.5, 50.3, 47.4, 38.2, 37.0, 36.8, 35.2, 31.8, 31.5, 30.4, 27.8, 21.5, 20.9, 19.3, 16.6 |
| Mass Spectrum (ESI) | m/z = 392.7 [M+H]⁺ |
Mechanism of Action and Signaling Pathway
(3β)-Abiraterone acetate is a prodrug that is rapidly deacetylated in vivo to its active metabolite, abiraterone. Abiraterone acts as a potent and irreversible inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1).[3][4] This enzyme has dual functions, acting as both a 17α-hydroxylase and a 17,20-lyase, which are critical steps in the androgen biosynthesis pathway.[3][4][5][6] By inhibiting CYP17A1, abiraterone blocks the synthesis of androgens, such as testosterone and dihydrotestosterone (DHT), in the testes, adrenal glands, and prostate tumor tissue itself.[3][4][5][6] This leads to a significant reduction in circulating androgen levels, thereby depriving prostate cancer cells of the hormonal stimulation they require for growth and proliferation.
Caption: Androgen biosynthesis pathway and the inhibitory action of Abiraterone on CYP17A1.
Experimental Protocols
Synthesis of (3β)-Abiraterone Acetate
A common synthetic route to (3β)-Abiraterone acetate starts from dehydroepiandrosterone (DHEA) acetate.[7][8] The process involves three main steps: formation of a hydrazone intermediate, conversion to a vinyl iodide, and finally a Suzuki coupling reaction followed by acetylation.[7][8]
Caption: Workflow for the synthesis and purification of (3β)-Abiraterone Acetate.
1. Preparation of the Hydrazone Intermediate:
-
Dehydroepiandrosterone-3-acetate is dissolved in a suitable solvent such as ethanol.
-
Hydrazine hydrate is added to the solution.
-
The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
2. Synthesis of the Vinyl Iodide Intermediate:
-
The dried hydrazone intermediate is dissolved in a solvent like tetrahydrofuran (THF).
-
The solution is treated with iodine and a non-nucleophilic base, such as triethylamine or tetramethylguanidine (TMG), at room temperature.
-
The reaction is stirred until completion (monitored by TLC).
-
The crude vinyl iodide is obtained after an aqueous workup and extraction with an organic solvent.
3. Suzuki Coupling and Acetylation to form Abiraterone Acetate:
-
The vinyl iodide intermediate is subjected to a Suzuki coupling reaction with diethyl(3-pyridyl)borane.
-
A palladium catalyst, such as Pd(PPh₃)₄, and a base, such as aqueous sodium carbonate, are used to facilitate the coupling.
-
The reaction is typically carried out in a solvent mixture like toluene/ethanol and heated under an inert atmosphere.
-
Following the coupling reaction to form abiraterone, the hydroxyl group is acetylated using acetic anhydride in the presence of a base like pyridine or triethylamine to yield crude (3β)-Abiraterone acetate.
-
The final product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (3β)-Abiraterone acetate.[9]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Assay:
A reversed-phase HPLC method is commonly employed for the analysis of (3β)-Abiraterone acetate.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile). A typical isocratic mobile phase could be a 50:50 (v/v) mixture of 0.01N KH₂PO₄ and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 252 nm.
-
Sample Preparation: A stock solution of (3β)-Abiraterone acetate is prepared in the mobile phase. For assay of dosage forms, tablets are crushed, and the powder is extracted with the mobile phase, sonicated, and filtered before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis in Plasma:
This method is used for the quantitative determination of abiraterone (the active metabolite) in biological matrices like human plasma.[10][11][12]
Caption: Workflow for the bioanalysis of Abiraterone in human plasma by LC-MS/MS.
-
Sample Preparation:
-
A known volume of plasma is transferred to a clean tube.
-
An internal standard (e.g., deuterated abiraterone) is added.
-
Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing.
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitoring the precursor to product ion transitions for abiraterone and its internal standard. For abiraterone, a common transition is m/z 350.3 → 156.1.
-
This detailed guide provides essential technical information for researchers, scientists, and drug development professionals working with (3β)-Abiraterone acetate. The provided protocols and data serve as a valuable resource for further investigation and application of this important therapeutic agent.
References
- 1. Abiraterone Acetate | C26H33NO2 | CID 9821849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1 from Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer | Semantic Scholar [semanticscholar.org]
- 6. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Abiraterone acetate synthesis - chemicalbook [chemicalbook.com]
- 10. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vivo Conversion of (3R)-Abiraterone Acetate to Abiraterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate is an orally administered prodrug pivotal in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer.[1] The clinical efficacy of abiraterone acetate is entirely dependent on its rapid in vivo hydrolysis to the pharmacologically active metabolite, abiraterone.[2][3] Abiraterone is a potent and irreversible inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1), which is a critical enzyme in the androgen biosynthesis pathway.[1][2] By inhibiting CYP17A1, abiraterone effectively suppresses the production of androgens like testosterone and dihydrotestosterone that fuel the growth of prostate cancer.[1][4]
The chemical structure of abiraterone, (3β)-17-(3-pyridinyl)androsta-5,16-dien-3-ol, features a hydroxyl group at the 3β position, which corresponds to the (3R) stereochemical configuration. Abiraterone acetate is the 3-acetyl ester of this molecule. This guide focuses on the in vivo conversion of this specific stereoisomer, (3R)-Abiraterone acetate, to its active form, (3R)-abiraterone, detailing the metabolic pathways, enzymatic mediators, quantitative pharmacokinetics, and the experimental methodologies used for its characterization.
The Metabolic Conversion Pathway: Enzymatic Deacetylation
The conversion of abiraterone acetate to abiraterone is a hydrolytic process that removes the acetyl group from the 3β-position of the steroid A-ring. This deacetylation is primarily mediated by esterases.[3] While initially thought to be a simple and ubiquitous reaction, recent studies have identified specific enzymes responsible for this critical activation step.
The key enzymes implicated in the hydrolysis of abiraterone acetate are:
-
Arylacetamide deacetylase (AADAC): This enzyme, expressed in the intestine and liver, has been shown to be a significant contributor to the hydrolysis of abiraterone acetate.[5]
-
Pancreatic cholesterol esterase: Secreted into the intestinal lumen, this enzyme also plays a role in the conversion process.[5][6]
The conversion occurs rapidly following oral administration, largely in the gastrointestinal tract and the liver.[3][5] This rapid, pre-systemic conversion is crucial as it leads to the generation of supersaturated concentrations of abiraterone in the intestinal lumen, which is believed to be a major driving force for its absorption.[6][7][8] In fact, plasma concentrations of the prodrug, abiraterone acetate, are typically undetectable in over 99% of patient samples, underscoring the efficiency of this conversion.[2]
Caption: Metabolic activation of this compound.
Quantitative Data on In Vivo Conversion
While direct measurement of the conversion rate is complex, pharmacokinetic studies provide compelling evidence of the efficient in vivo hydrolysis. The impact of this conversion is reflected in the plasma concentrations of the active metabolite, abiraterone, following oral administration of the prodrug.
Table 1: Pharmacokinetic Parameters of Abiraterone After Oral Administration of Abiraterone Acetate in Mice
| Mouse Genotype | Parameter | Value | Unit | Significance |
| Wild-Type | AUC of Abiraterone | Reference | - | Baseline abiraterone exposure.[5] |
| Aadac Knockout | AUC of Abiraterone | 38% Lower | % of Wild-Type | Demonstrates AADAC's significant role in abiraterone formation.[5] |
AUC: Area under the plasma concentration-time curve.
Table 2: Effect of Esterase Inhibitor on Abiraterone Formation
| Treatment Group | Parameter | Effect | Significance |
| Abiraterone Acetate + Orlistat | AUC of Abiraterone | Decreased | Orlistat, a pancreatic cholesterol esterase inhibitor, reduces abiraterone formation, confirming the enzyme's involvement. Orlistat also potently inhibits AADAC.[5][6] |
Orlistat is a potent inhibitor of pancreatic cholesterol esterase and AADAC.
Experimental Protocols
The investigation of the in vivo conversion of abiraterone acetate involves a combination of in vitro and in vivo models, along with advanced analytical techniques.
In Vitro Hydrolysis Assay Using Human Microsomes
This protocol is designed to assess the enzymatic activity responsible for the conversion in human tissues.
-
Objective: To measure abiraterone acetate hydrolase activity in human intestinal microsomes (HIM) and human liver microsomes (HLM).
-
Materials:
-
Human intestinal and liver microsomes from individual donors.
-
Recombinant human AADAC.
-
Abiraterone acetate solution.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS system for analysis.
-
-
Methodology:
-
Pre-incubate microsomes or recombinant AADAC in the reaction buffer at 37°C.
-
Initiate the reaction by adding abiraterone acetate to the mixture.
-
Incubate for a specified time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold quenching solution, such as acetonitrile, to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the formation of abiraterone using a validated LC-MS/MS method.
-
Perform correlation analysis between the measured hydrolase activity and AADAC expression levels in individual HIM samples to establish a relationship.[5]
-
In Vivo Pharmacokinetic Study in Mice
This protocol evaluates the role of specific enzymes in the conversion process in a living organism.
-
Objective: To compare the pharmacokinetics of abiraterone following oral administration of abiraterone acetate to wild-type and Aadac knockout mice.
-
Animal Model: Wild-type and Aadac gene-knockout mice.
-
Methodology:
-
Fast mice overnight prior to drug administration.
-
Administer a single oral dose of abiraterone acetate to both wild-type and knockout mice.
-
For drug-drug interaction studies, a cohort of mice can be co-administered an inhibitor like orlistat.[5]
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein sampling).
-
Process blood samples to obtain plasma.
-
Extract abiraterone and any internal standard from plasma using liquid-liquid or solid-phase extraction.
-
Quantify the plasma concentrations of abiraterone using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters, such as AUC, Cmax, and Tmax, for both groups and perform statistical analysis to determine significant differences.[5]
-
Analytical Method: LC-MS/MS for Quantitation
A robust and sensitive analytical method is crucial for accurately measuring abiraterone concentrations in biological matrices.
-
Objective: To separate and quantify abiraterone in plasma or microsomal samples.
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).[9][10]
-
Chromatography:
-
Column: A reverse-phase column, such as a C18 column (e.g., Zorbax Eclipse Plus C18 or Acquity BEH C18), is typically used for separation.[9][10]
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents with a modifier like formic acid (e.g., water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid).[9][10]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is effective for abiraterone.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for abiraterone and its stable isotope-labeled internal standard (e.g., abiraterone-d4).[9]
-
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to remove matrix interferences from plasma samples.[9][10]
Caption: Workflow for a typical in vivo pharmacokinetic study.
Subsequent Metabolism
Following its formation from the acetate prodrug, abiraterone is further metabolized in vivo. A key pathway involves the conversion of abiraterone by 3β-hydroxysteroid dehydrogenase (3βHSD) to Δ4-abiraterone (D4A).[11][12][13] D4A is a potent metabolite that also contributes to the overall anti-androgenic activity of the drug.[12][14] Further metabolism of D4A by 5α- and 5β-reductases leads to a variety of additional steroidal metabolites, all of which can be detected in patient sera.[11][14] The complexity of this downstream metabolic cascade highlights the importance of analytical methods that can resolve multiple, structurally similar diastereomers.[9]
Conclusion
The in vivo conversion of this compound to its active form, abiraterone, is a rapid and efficient process essential for its therapeutic effect. This deacetylation is primarily carried out by AADAC and pancreatic cholesterol esterase in the intestine and liver. The efficiency of this conversion ensures high concentrations of abiraterone are available for absorption, leading to potent systemic inhibition of androgen biosynthesis. Understanding the enzymes and mechanisms involved in this metabolic activation is critical for predicting drug-drug interactions, explaining inter-patient variability, and optimizing therapy for prostate cancer patients.
References
- 1. m.youtube.com [m.youtube.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. onclive.com [onclive.com]
- 5. Arylacetamide deacetylase as a determinant of the hydrolysis and activation of abiraterone acetate in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations of the mechanism behind the rapid absorption of nano-amorphous abiraterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rapid conversion of the ester prodrug abiraterone acetate results in intestinal supersaturation and enhanced absorption of abiraterone: in vitro, rat in situ and human in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a novel LC-MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prostatecancertopics.com [prostatecancertopics.com]
- 14. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Binding Affinity of (3R)-Abiraterone Acetate to the Androgen Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), primarily functions by inhibiting the enzyme CYP17A1, which is critical for androgen biosynthesis. While its principal mechanism of action is the systemic reduction of androgens, the direct interaction of its active form, abiraterone, and its metabolites with the androgen receptor (AR) contributes to its overall anti-cancer activity. This technical guide provides a comprehensive overview of the binding affinity of abiraterone and its key metabolites to the androgen receptor, detailed experimental protocols for assessing this binding, and a visualization of the relevant biological pathways and experimental workflows.
Introduction
Abiraterone acetate is a prodrug that is rapidly converted in vivo to its active metabolite, abiraterone. Abiraterone is a potent and irreversible inhibitor of 17α-hydroxylase/17,20-lyase (CYP17A1), an enzyme expressed in testicular, adrenal, and prostatic tumor tissues. By inhibiting CYP17A1, abiraterone blocks the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), which are critical for the growth and survival of prostate cancer cells.
Beyond its well-established role in androgen deprivation, there is evidence that abiraterone and its metabolites can directly interact with the androgen receptor. This guide delves into the specifics of this interaction, providing quantitative data and methodological insights for researchers in the field.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like DHT, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This binding initiates the transcription of genes involved in cell proliferation and survival.
Early Preclinical Studies of Abiraterone Acetate Isomers and Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a prodrug of the potent and selective inhibitor of cytochrome P450 17A1 (CYP17A1), abiraterone, has become a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Its mechanism of action involves the inhibition of 17α-hydroxylase and 17,20-lyase activities of CYP17A1, thereby blocking androgen biosynthesis in the testes, adrenal glands, and the tumor microenvironment.[3] While the clinical development of abiraterone acetate is well-documented, early preclinical research into its isomers and analogs provides crucial insights into the structure-activity relationships (SAR) that govern its efficacy and selectivity. This technical guide synthesizes available preclinical data on abiraterone isomers and analogs, focusing on their synthesis, in vitro activity, and pharmacokinetic profiles.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on abiraterone and its isomers/analogs. These data facilitate a comparative analysis of their biological activities.
Table 1: In Vitro Inhibition of CYP17A1 and CYP21A2 by Abiraterone and its Δ4-Isomer
| Compound | Target Enzyme | IC50 (nM) | Selectivity (CYP21A2 IC50 / CYP17A1 IC50) |
| Abiraterone | CYP17A1 | 4.94 ± 0.09 | 6.6 |
| CYP21A2 | 32.4 ± 2.5 | ||
| Δ4-Abiraterone (Isomer) | CYP17A1 | Not significantly different from Abiraterone | 0.11 |
| CYP21A2 | 1490 ± 100 |
Data extracted from a study on structure-based design of selective CYP17A1 inhibitors.[4] The study notes that the metabolic conversion of abiraterone to its Δ4 isomer leads to increased anticancer activity, partly due to greater androgen receptor antagonism.[4]
Table 2: Pharmacokinetic Parameters of Abiraterone in Preclinical Models
| Species | Formulation | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) |
| Rats | Not Specified | Not Specified | 24.36 (Geometric Mean) | Not Specified | Not Specified |
| Mice | Abiraterone Acetate | 180 mg/kg (oral) | 271.4 | 3769.9 | 1.9 |
Pharmacokinetic data can exhibit significant variability. One study in rats highlighted the impact of inter- and intra-subject variability on results.[5] A study in mice investigated the effect of dexamethasone on abiraterone pharmacokinetics.[6]
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of abiraterone isomers and analogs.
Synthesis of Abiraterone and its Derivatives
General Procedure for the Synthesis of Abiraterone from Dehydroepiandrosterone Acetate:
A common synthetic route involves the conversion of dehydroepiandrosterone acetate to its 17-enol triflate, followed by a Suzuki or other palladium-catalyzed cross-coupling reaction with a pyridine-containing boronic acid or ester. The resulting product is then deacetylated to yield abiraterone.
Synthesis of PSMA-Abiraterone Conjugate:
The synthesis of a prostate-specific membrane antigen (PSMA)-targeted abiraterone conjugate involved the hydrolysis of the ester group of abiraterone acetate using potassium hydroxide in methanol.[7] The subsequent acylation to link the PSMA ligand was a more prolonged process.[7]
In Vitro Enzyme Inhibition Assays
CYP17A1 and CYP21A2 Inhibition Assay:
-
Enzyme Source: Purified recombinant human CYP17A1 and CYP21A2 co-expressed with human NADPH-cytochrome P450 reductase in E. coli.
-
Substrate: Progesterone.
-
Methodology: The ability of compounds to inhibit progesterone 17α-hydroxylation (by CYP17A1) and 21-hydroxylation (by CYP21A2) was evaluated.[4] Reactions were initiated in the presence of the inhibitor at various concentrations.
-
Analysis: The formation of the hydroxylated products was quantified by HPLC to determine the IC50 values.[4]
Cell-Based Assays
Androgen Receptor (AR) Down-regulation Assay:
-
Cell Line: LNCaP human prostate cancer cells.
-
Methodology: Cells were treated with abiraterone derivatives at concentrations ranging from 0.5 to 25 µM for 48 hours.
-
Analysis: AR protein levels in cell lysates were detected by Western blot to assess the ability of the compounds to down-regulate AR expression.
In Vivo Pharmacokinetic Studies
Animal Model: Male CD-1 mice or Wistar rats.[5][6]
Dosing: Abiraterone acetate was administered orally.
Sample Collection: Blood samples were collected at various time points post-administration.
Analysis: Plasma concentrations of abiraterone were determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.[6] Pharmacokinetic parameters such as Cmax, Tmax, and AUC were then calculated.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: Androgen biosynthesis pathway and the inhibitory action of abiraterone on CYP17A1.
References
- 1. Antisecretive and Antitumor Activity of Abiraterone Acetate in Human Adrenocortical Cancer: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and clinical utility of abiraterone acetate as an androgen synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design of inhibitors with improved selectivity for steroidogenic cytochrome P450 17A1 over cytochrome P450 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Preclinical Evaluation of Small-Molecule Prostate-Specific Membrane Antigen-Targeted Abiraterone Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
understanding the stereochemistry of abiraterone acetate
An In-depth Technical Guide to the Stereochemistry of Abiraterone Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abiraterone acetate is the acetate ester prodrug of abiraterone, a potent and selective inhibitor of the steroidogenic enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase).[1][2][3] Marketed as Zytiga®, it is a cornerstone therapy for metastatic castration-resistant and high-risk castration-sensitive prostate cancer.[1][4] The therapeutic efficacy of abiraterone acetate is intrinsically linked to its specific three-dimensional structure. As a complex steroidal molecule, it possesses multiple chiral centers, making stereochemical integrity a critical quality attribute. This guide provides a detailed examination of the stereochemistry of abiraterone acetate, covering its structural features, stereospecific synthesis, analytical characterization, and the functional implications of its defined stereoisomeric form.
Stereochemical Configuration
The chemical structure of abiraterone acetate is formally named [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate.[1] It is a synthetic androstane steroid derivative with six defined stereocenters on its core ring structure.[4][5] The specific absolute configuration at each of these chiral centers (C-8, C-9, C-10, C-13, C-14) and the β-orientation of the acetate group at C-3 are essential for the drug's biological activity.[2][4] The theoretical maximum number of stereoisomers is 2⁶, or 64; however, only the single, specified isomer is therapeutically active.
Caption: Key chiral centers on the abiraterone acetate steroidal backbone.
Mechanism of Action: A Stereospecific Interaction
Abiraterone acetate is rapidly deacetylated in vivo by esterases to its active moiety, abiraterone.[2][4] Abiraterone's therapeutic effect stems from the potent and irreversible inhibition of CYP17A1.[6] This enzyme complex catalyzes two critical reactions in the androgen biosynthesis pathway: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction.[3][7] Inhibition of this pathway drastically reduces the production of testosterone and other androgens that drive prostate cancer cell growth.[8]
The specific stereochemistry of abiraterone is crucial for its high-affinity binding to the CYP17A1 active site. The molecule's shape allows the nitrogen atom of its pyridine ring to coordinate directly with the heme iron atom at the catalytic center of the enzyme, thereby blocking its function.[3][9] Any deviation from the correct stereoisomeric form would alter this precise three-dimensional fit, leading to a significant loss of inhibitory activity.
Caption: Abiraterone inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Stereospecific Synthesis and Process Control
The manufacturing of abiraterone acetate requires stringent stereochemical control to ensure the exclusive formation of the desired isomer. Synthetic routes typically begin with a readily available steroidal precursor with pre-existing chiral centers, such as dehydroepiandrosterone (DHEA) or its 3-acetate derivative.[10][11]
A common synthetic strategy involves several key transformations:
-
Hydrazone Formation: The 17-keto group of DHEA acetate is converted to a hydrazone.[11]
-
Vinyl Iodide Synthesis: The hydrazone is then transformed into a 17-vinyl iodide intermediate.[11]
-
Suzuki Coupling: The crucial carbon-carbon bond formation to attach the pyridine ring is achieved via a palladium-catalyzed Suzuki coupling reaction between the vinyl iodide intermediate and diethyl(3-pyridyl)borane.[11][12]
-
Final Purification: The final product is rigorously purified to remove any remaining starting materials, reagents, and potential diastereomeric impurities.
Caption: A generalized workflow for the stereospecific synthesis of abiraterone acetate.
Analytical Characterization of Stereoisomers
A suite of analytical methods is employed to confirm the stereochemical identity and purity of abiraterone acetate.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity and quantifying abiraterone acetate in bulk drug substance and pharmaceutical formulations. While standard RP-HPLC can separate many impurities, chiral HPLC methods are required to resolve and quantify stereoisomers.
Typical Experimental Protocol: RP-HPLC Purity Assay
-
Column: Eclipse XDB C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[13]
-
Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 50:50 v/v).[13]
-
Detection: UV spectrophotometry at 253 nm or 255 nm.[13][14]
-
Column Temperature: Ambient (e.g., 25 °C).[14]
-
Injection Volume: 20 µL.[13]
-
Purpose: To quantify the main component and separate it from process-related impurities and degradation products. Chiral columns with specialized stationary phases would be required for the explicit separation of stereoisomers.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure and stereochemical configuration of the final product by comparing its spectral data to a well-characterized reference standard.
Quantitative Biological Data
The active metabolite, abiraterone, is a highly potent inhibitor of CYP17A1. The specific stereochemistry is essential for this activity; other stereoisomers are considered impurities and are not expected to have significant biological activity.
Table 1: Inhibitory Potency of Abiraterone (Active Metabolite)
| Target Enzyme Activity | IC₅₀ (nM) | Reference(s) |
| CYP17A1 (17α-hydroxylase) | 2.5 - 4.0 | [4][7] |
| CYP17A1 (17,20-lyase) | 2.9 - 15 | [4][7] |
Note: The table reflects the activity of the therapeutically active stereoisomer of abiraterone. Data for other stereoisomers is not prevalent in the literature as they are controlled at trace levels during manufacturing.
Conclusion
The stereochemistry of abiraterone acetate is a foundational element of its clinical success. Its six chiral centers are precisely controlled during a multi-step stereospecific synthesis to yield a single, therapeutically active isomer. This specific 3D architecture is required for the high-affinity binding and potent inhibition of the CYP17A1 enzyme, the drug's core mechanism of action. Rigorous analytical controls, primarily HPLC, ensure the stereochemical purity and overall quality of the final drug product, safeguarding its efficacy and safety for the treatment of advanced prostate cancer.
References
- 1. Abiraterone Acetate | C26H33NO2 | CID 9821849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural and Functional Evaluation of Clinically Relevant Inhibitors of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Abiraterone acetate: mechanism of action and pharmacological properties_Chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Abiraterone Acetate Complexes with Biometals: Synthesis, Characterization in Solid and Solution, and the Nature of Chemical Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104262447A - Preparation method of abiraterone acetate - Google Patents [patents.google.com]
- 11. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
biological activity of (3r)-Abiraterone acetate in prostate cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiraterone acetate, a prodrug of the potent cytochrome P450 17A1 (CYP17A1) inhibitor abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer.[1] By targeting CYP17A1, abiraterone effectively blocks the synthesis of androgens, which are crucial for the growth and survival of prostate cancer cells.[2] While the commercial drug is a racemic mixture, this technical guide focuses on the biological activity of the specific enantiomer, (3R)-Abiraterone acetate, providing a detailed overview of its mechanism of action, quantitative data on its activity, and relevant experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of CYP17A1, a key enzyme in the steroidogenesis pathway responsible for producing androgens such as testosterone and dihydrotestosterone (DHT).[2] CYP17A1 has two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. Abiraterone is a slow, tight-binding inhibitor of CYP17A1, with an initial weak binding followed by a slow isomerization to a high-affinity complex.[3] This leads to a prolonged and potent inhibition of the enzyme. The inhibition of both hydroxylase and lyase activities by abiraterone effectively shuts down the production of androgens in the testes, adrenal glands, and within the tumor microenvironment itself.[2]
The active metabolite of abiraterone, known as Δ4-abiraterone (D4A), also exhibits significant anti-tumor activity. D4A not only inhibits CYP17A1 but also 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid 5α-reductase (SRD5A), further disrupting the androgen synthesis pathway.[4] Additionally, D4A acts as a competitive antagonist of the androgen receptor (AR), comparable in potency to enzalutamide.[4]
Quantitative Data
The following tables summarize the available quantitative data for the activity of abiraterone. It is important to note that the majority of published data does not differentiate between the enantiomers of abiraterone acetate. The data presented here is for the active metabolite, abiraterone, unless otherwise specified.
Table 1: In Vitro Inhibition of CYP17A1 by Abiraterone
| Parameter | Value | Reference |
| Ki* (final high-affinity complex) | 0.39 nM | [3] |
Table 2: Inhibition of Androgen Synthesis in Prostate Cancer Cells
| Cell Line | Treatment | Effect | Reference |
| VCaP | Abiraterone | Prolonged suppression of dehydroepiandrosterone (DHEA) concentrations | [3] |
Signaling Pathways
The primary signaling pathway affected by this compound is the androgen receptor (AR) signaling pathway. By depleting the ligands (androgens) that activate the AR, abiraterone indirectly inhibits AR-mediated gene transcription, which is essential for prostate cancer cell proliferation and survival.
Below are diagrams illustrating the steroidogenesis pathway and the androgen receptor signaling pathway.
Steroidogenesis pathway and the site of action of Abiraterone.
Androgen Receptor (AR) signaling pathway in prostate cancer.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
CYP17A1 Inhibition Assay
Objective: To determine the inhibitory potential of a compound against CYP17A1 enzyme activity.
Materials:
-
Recombinant human CYP17A1 enzyme
-
CYP17A1 substrate (e.g., radiolabeled pregnenolone or progesterone)
-
Test compound (e.g., this compound)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail and counter (for radiolabeled assays) or LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, CYP17A1 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period at 37°C.
-
Initiate the reaction by adding the CYP17A1 substrate and NADPH.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a quenching solvent).
-
Extract the steroid products.
-
Quantify the product formation using a suitable method (scintillation counting for radiolabeled substrates or LC-MS/MS for non-radiolabeled substrates).
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
Workflow for a CYP17A1 inhibition assay.
Prostate Cancer Cell Viability Assay
Objective: To assess the effect of a compound on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3, DU145)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay kit)
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for a prostate cancer cell viability assay.
Conclusion
This compound is a critical component in the management of advanced prostate cancer. Its potent and sustained inhibition of CYP17A1, leading to a profound reduction in androgen synthesis, underscores its therapeutic efficacy. Further research into the specific activities of the (3R) enantiomer and its metabolites will continue to refine our understanding and optimize its clinical application. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in the field of prostate cancer drug development.
References
- 1. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and biochemical consequences of CYP17A1 inhibition with abiraterone given with and without exogenous glucocorticoids in castrate men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. slow-tight-binding-inhibition-of-cyp17a1-by-abiraterone-redefines-its-kinetic-selectivity-and-dosing-regimen - Ask this paper | Bohrium [bohrium.com]
- 4. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (3r)-Abiraterone Acetate in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3r)-Abiraterone acetate, an acetate salt of Abiraterone, is a potent and specific inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway. By blocking CYP17A1, Abiraterone acetate effectively reduces the production of androgens, including testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer cell proliferation. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells, particularly those of prostatic origin.
Mechanism of Action
This compound is a prodrug that is rapidly converted in vivo to its active metabolite, Abiraterone. Abiraterone competitively and irreversibly inhibits CYP17A1 in the testes, adrenal glands, and within the tumor microenvironment itself. This inhibition leads to a significant reduction in circulating levels of testosterone and other androgens, thereby depriving androgen receptor (AR)-dependent prostate cancer cells of the ligands necessary for their growth and survival.
However, prolonged treatment can lead to resistance. One identified mechanism of resistance involves the upregulation of cAMP-response element binding protein 1 (CREB1) phosphorylation, which enhances the activity of the CBP/p300 complex, leading to global changes in gene expression that promote cell survival despite low androgen levels[1][2].
Data Presentation
Table 1: IC50 Values of this compound in Various Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | IC50 (µM) | Assay Duration | Reference |
| LNCaP | AR-positive (mutated T877A) | ~2.5 | 6 days | [3] |
| PC-3 | AR-negative | ~2.5 | 6 days | [3] |
| LAPC-4 | AR-positive (wild-type) | ~2.5 | 6 days | [3] |
| DU145 | AR-negative | >40 (34.6% cell death at 40µM) | 48 hours | [4] |
| 22Rv1 | AR-positive (contains AR-V7 splice variant) | Not explicitly stated, but sensitive | Not specified | |
| VCaP | AR-positive (wild-type, amplified) | Sensitive | Not specified | [5] |
Table 2: Effect of this compound on Androgen Receptor (AR) Target Gene Expression in LNCaP Cells
| Gene | Function | Change in mRNA Expression (212 nM Abiraterone Acetate) | Reference |
| PSA (KLK3) | Prostate-specific antigen, AR target | Significantly reduced | [5] |
| IGFR1 | Insulin-like growth factor 1 receptor | Significantly reduced | [5] |
| NKX3-1 | Homeobox protein, tumor suppressor | Significantly reduced | [5] |
| DHCR24 | Enzyme in cholesterol biosynthesis | Reduction not statistically significant | [5] |
| TMPRSS2 | Transmembrane protease, serine 2 | Reduction not statistically significant | [5] |
| AR | Androgen Receptor | Not modified | [5] |
Mandatory Visualization
References
- 1. Abiraterone acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiraterone Acetate Induces CREB1 Phosphorylation and Enhances the Function of the CBP-p300 Complex, Leading to Resistance in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abiraterone acetate treatment lowers 11-oxygenated androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielibrary.com [scielibrary.com]
Application Notes and Protocols for In Vivo Efficacy Testing of (3R)-Abiraterone Acetate in Mouse Models of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-Abiraterone acetate is the acetate ester prodrug of (3R)-Abiraterone, a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase).[1][2] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, responsible for the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[1][2] In prostate cancer, particularly castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway remains a key driver of tumor growth and survival. By inhibiting CYP17A1, (3R)-Abiraterone effectively reduces the production of androgens in the testes, adrenal glands, and within the tumor microenvironment, thereby depriving the cancer cells of the ligands necessary for AR activation.[2] These application notes provide detailed protocols for the development and utilization of in vivo mouse models to test the efficacy of this compound.
Mechanism of Action: Androgen Synthesis Inhibition
The primary mechanism of action of (3R)-Abiraterone is the irreversible inhibition of the 17α-hydroxylase and 17,20-lyase activities of the CYP17A1 enzyme. This blockade occurs at a key juncture in the steroidogenesis pathway, significantly reducing the systemic and intratumoral concentrations of testosterone and its more potent metabolite, dihydrotestosterone (DHT). The resulting decrease in androgen levels leads to reduced activation of the androgen receptor, thereby inhibiting the transcription of genes that promote prostate cancer cell proliferation and survival.
References
Application of (3β)-Abiraterone Acetate in the Study of Steroidogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3β)-Abiraterone acetate, the prodrug of the active metabolite abiraterone, is a potent and specific inhibitor of steroidogenesis. It is a critical tool for researchers studying the pathways of androgen and corticosteroid synthesis. Initially developed as a therapeutic agent for prostate cancer, its well-defined mechanism of action makes it an invaluable research compound for elucidating the roles of key enzymes in steroidogenic pathways. This document provides detailed application notes and protocols for the use of (3β)-Abiraterone acetate in steroidogenesis research.
It is important to note that while the formal chemical name specifies the 3-beta (3β) stereoconfiguration, the compound is most commonly referred to in scientific literature as Abiraterone Acetate. The synthesis of Abiraterone Acetate originates from dehydroepiandrosterone (DHEA), which possesses a defined stereochemistry that is retained in the final product.
Mechanism of Action
(3β)-Abiraterone acetate's primary mechanism of action is the potent and selective inhibition of Cytochrome P450 17A1 (CYP17A1). CYP17A1 is a bifunctional enzyme that exhibits both 17α-hydroxylase and 17,20-lyase activities, which are critical steps in the conversion of pregnenolone and progesterone to androgens. Abiraterone, the active form of the acetate ester, acts as a slow, tight-binding inhibitor of CYP17A1.[1]
Furthermore, research has demonstrated that abiraterone also inhibits 3β-hydroxysteroid dehydrogenase (3βHSD), another crucial enzyme in the steroidogenic pathway responsible for the conversion of Δ5-steroids (like DHEA and pregnenolone) to Δ4-steroids (such as androstenedione and progesterone).[2][3][4] This dual inhibitory action provides a more complete blockade of androgen synthesis.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of abiraterone.
Table 1: Inhibitory Activity of Abiraterone against CYP17A1
| Parameter | Value | Enzyme Activity | Reference |
| IC50 | 2.9 nM | 17,20-lyase | [5] |
| IC50 | 4 nM | 17α-hydroxylase | [5] |
| Ki* | 0.39 nM | Overall CYP17A1 (final high-affinity complex) | [1] |
Table 2: Inhibitory Activity of Abiraterone against 3β-Hydroxysteroid Dehydrogenase (3βHSD)
| Parameter | Value | Cell Lines | Reference |
| IC50 | < 1 µM | LNCaP and LAPC4 (CRPC cell lines) | [3] |
Table 3: Effects of Abiraterone Acetate on Serum Steroid Levels in Clinical Studies
| Steroid | Effect | Patient Population | Reference |
| Androgens (serum and urinary) | >90% suppression from baseline | Castrate-resistant prostate cancer (CRPC) patients | [6] |
| 11-oxygenated androgens | 64 – >94% reduction from baseline | CRPC patients | [7] |
| 11-oxygenated androgens | 56 – 77% reduction from baseline | 21-hydroxylase deficiency (21OHD) patients | [7] |
Signaling Pathways and Experimental Workflows
Steroidogenesis Pathway and Inhibition by Abiraterone
The following diagram illustrates the classical steroidogenesis pathway and highlights the points of inhibition by abiraterone.
Caption: Steroidogenesis pathway showing inhibition by Abiraterone.
Experimental Workflow for In Vitro CYP17A1 Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory potential of (3β)-Abiraterone acetate on CYP17A1 activity in a cell-free system.
Caption: In vitro CYP17A1 inhibition assay workflow.
Experimental Protocols
Protocol 1: In Vitro Inhibition of CYP17A1 Activity
Objective: To determine the IC50 of abiraterone for the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Materials:
-
(3β)-Abiraterone acetate (to be hydrolyzed to abiraterone in situ or use abiraterone directly)
-
Recombinant human CYP17A1 enzyme (e.g., in microsomes)
-
Progesterone (for 17α-hydroxylase activity)
-
17α-hydroxypregnenolone (for 17,20-lyase activity)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer
-
Organic solvent for quenching and extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of abiraterone in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of abiraterone to be tested.
-
In a microcentrifuge tube, combine the potassium phosphate buffer, NADPH regenerating system, and recombinant CYP17A1 enzyme.
-
Add the desired concentration of abiraterone or vehicle control to the tubes.
-
Pre-incubate the mixture for a defined period at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (progesterone or 17α-hydroxypregnenolone).
-
Incubate the reaction at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate).
-
Add an internal standard for quantification.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Quantify the formation of the product (17α-hydroxyprogesterone for hydroxylase activity or DHEA for lyase activity) using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each abiraterone concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Steroidogenesis Assay
Objective: To assess the effect of (3β)-Abiraterone acetate on steroid production in a cellular model.
Materials:
-
(3β)-Abiraterone acetate
-
Steroidogenic cell line (e.g., human adrenal H295R cells or prostate cancer LNCaP cells)
-
Cell culture medium and supplements
-
Forskolin or other stimulators of steroidogenesis (optional)
-
Precursor steroids (e.g., pregnenolone or DHEA)
-
Solvents for extraction (e.g., hexane/ethyl acetate)
-
ELISA kits or LC-MS/MS for steroid quantification
Procedure:
-
Culture the chosen cell line to the desired confluency in multi-well plates.
-
Prepare a stock solution of (3β)-Abiraterone acetate in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare working dilutions of (3β)-Abiraterone acetate in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of (3β)-Abiraterone acetate or vehicle control.
-
If desired, add a precursor steroid and/or a stimulator of steroidogenesis.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Extract the steroids from the supernatant using an appropriate organic solvent.
-
Dry the organic extract and reconstitute it in the assay buffer for ELISA or a suitable solvent for LC-MS/MS.
-
Measure the concentration of the steroid of interest (e.g., testosterone, DHEA, cortisol).
-
Normalize the steroid levels to the cell number or protein concentration.
-
Analyze the dose-dependent effect of (3β)-Abiraterone acetate on steroid production.
Protocol 3: In Vivo Study in a Xenograft Model
Objective: To evaluate the effect of (3β)-Abiraterone acetate on tumor growth and steroid levels in a castration-resistant prostate cancer (CRPC) xenograft model.
Materials:
-
(3β)-Abiraterone acetate
-
Immunocompromised mice (e.g., male nude or SCID mice)
-
CRPC cell line for xenograft implantation (e.g., LNCaP)
-
Matrigel or other implantation matrix
-
Vehicle for oral administration of (3β)-Abiraterone acetate
-
Calipers for tumor measurement
-
Equipment for blood collection and serum/plasma preparation
-
ELISA kits or LC-MS/MS for steroid quantification
Procedure:
-
Surgically castrate the male mice to create a low-androgen environment.
-
Implant the CRPC cells subcutaneously into the flanks of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer (3β)-Abiraterone acetate (e.g., by oral gavage) or vehicle to the respective groups daily.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, collect blood samples via cardiac puncture or other appropriate methods.
-
Process the blood to obtain serum or plasma.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Analyze the serum/plasma levels of relevant steroids (e.g., testosterone, DHEA) using a validated method.
-
Compare the tumor growth and steroid levels between the treatment and control groups to assess the efficacy of (3β)-Abiraterone acetate.
Conclusion
(3β)-Abiraterone acetate is a powerful and specific inhibitor of steroidogenesis, targeting both CYP17A1 and 3βHSD. Its well-characterized effects make it an essential tool for researchers investigating steroidogenic pathways in various physiological and pathological contexts. The protocols and data presented here provide a foundation for the effective application of (3β)-Abiraterone acetate in the laboratory.
References
- 1. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiraterone inhibits 3β-hydroxysteroid dehydrogenase: a rationale for increasing drug exposure in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Clinical and biochemical consequences of CYP17A1 inhibition with abiraterone given with and without exogenous glucocorticoids in castrate men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABIRATERONE ACETATE TREATMENT LOWERS 11-OXYGENATED ANDROGENS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of (3r)-Abiraterone Acetate Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3r)-Abiraterone acetate is a pivotal orally administered prodrug of abiraterone, which is a potent and irreversible inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme. This enzyme is critical in the androgen biosynthesis pathway. By inhibiting CYP17A1, abiraterone acetate effectively suppresses androgen production, a key therapeutic strategy in the treatment of metastatic castration-resistant prostate cancer. Accurate and consistent preparation of stock solutions is fundamental for in vitro and in vivo studies to ensure reproducible experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Citations |
| Molecular Weight | 391.6 g/mol | [1][2] |
| Physical Form | Crystalline solid | [1][2] |
| Solubility in DMSO | Approx. 2 mg/mL. Another source suggests up to 11 mg/mL in fresh, moisture-free DMSO. | [1][2][3][4] |
| Purity | ≥98% | [1][2] |
| Storage (Solid Form) | -20°C, stable for ≥4 years | [1] |
| Storage (Aqueous Solution) | Not recommended for more than one day | [1][2] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. Adjustments to the final concentration can be made by modifying the initial mass of the compound, ensuring it does not exceed the solubility limit.
Materials and Equipment
-
This compound (crystalline solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., nitrogen or argon)
-
Calibrated analytical balance
-
Fume hood or biological safety cabinet
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Safety and Handling Precautions
This compound is classified as a hazardous substance that may impair fertility or harm an unborn child and can cause organ damage through prolonged exposure[3][5].
-
Handling: Always handle the solid compound and solutions within a fume hood or other ventilated enclosure[5][6]. Avoid the formation of dust and aerosols[5][6].
-
Personal Protection: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves[6][7].
-
Exposure: In case of contact with eyes or skin, rinse immediately and thoroughly with water[5][6]. If inhaled, move to fresh air[6]. Seek medical attention if symptoms persist.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous waste.
Preparation Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for the preparation and storage of this compound stock solution.
Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (391.6 g/mol ).
-
Mass (mg) = 10 mmol/L * 0.001 L * 391.6 g/mol * 1000 mg/g = 3.916 mg
-
-
Weighing: In a fume hood, carefully weigh the calculated amount of the crystalline solid and place it into a sterile vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO to the 3.916 mg of this compound.
-
Inert Gas Purge: It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before capping the vial to minimize oxidation[1][2].
-
Mixing: Cap the vial tightly and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary, but be mindful of potential degradation at elevated temperatures.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C or -80°C for long-term stability. While the stability of the solid is well-documented, the long-term stability of the DMSO stock solution should be monitored. Aqueous solutions are not recommended for storage beyond one day[1][2].
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. gps.mylwebhub.com [gps.mylwebhub.com]
Application Note: Analytical Strategies for the Separation of Abiraterone Acetate Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abiraterone acetate is a critical therapeutic agent in the treatment of castration-resistant prostate cancer. As a complex steroidal molecule with multiple chiral centers, the separation and characterization of its stereoisomers are essential for ensuring drug quality, efficacy, and safety. This document provides detailed application notes and protocols for the development of analytical methods for the stereoselective separation of abiraterone acetate. The primary focus is on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases, which are the most powerful techniques for this purpose.[1][2] This guide outlines a systematic approach to method development, including column screening and mobile phase optimization, to achieve baseline separation of the stereoisomers.
Introduction to Chiral Separation of Abiraterone Acetate
Abiraterone acetate, chemically known as (3β)-17-(3-pyridinyl)androsta-5,16-dien-3-yl acetate, possesses several stereogenic centers. Different stereoisomers of a drug can exhibit varied pharmacological and toxicological profiles. Therefore, it is a regulatory requirement to control the enantiomeric and diastereomeric purity of chiral drugs.[1] The development of robust analytical methods to separate and quantify these stereoisomers is a critical step in the drug development process. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases (CSPs) are the most effective and widely used techniques for the enantioseparation of pharmaceutical compounds.[1][2] Polysaccharide-based CSPs, in particular, have shown broad applicability for a wide range of chiral molecules.
Recommended Analytical Techniques
The most promising approaches for the separation of abiraterone acetate stereoisomers are Chiral HPLC and Chiral SFC. These techniques offer high resolution and are compatible with a variety of chiral stationary phases.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely accessible technique for enantioseparation. The use of polysaccharide-based chiral stationary phases is recommended as a starting point due to their proven success with a broad range of compounds.[1] Both normal-phase and polar-organic modes of separation should be explored.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[2] It utilizes supercritical CO2 as the primary mobile phase component, which is considered a green solvent. Polysaccharide-based CSPs are also highly effective in SFC.
Experimental Protocols for Method Development
The following protocols outline a systematic approach to developing a chiral separation method for abiraterone acetate stereoisomers.
Chiral HPLC Method Development Protocol
Objective: To develop a robust HPLC method for the baseline separation of abiraterone acetate stereoisomers.
3.1.1 Materials and Reagents:
-
Abiraterone Acetate reference standard (as a mixture of stereoisomers if available, or the primary form to be tested for isomeric impurities).
-
HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA), or Triethylamine (TEA).
3.1.2 Recommended Initial Screening Conditions:
| Parameter | Normal Phase Screening | Polar Organic Screening |
| Columns | Lux Cellulose-2, Chiralpak IC | Lux Cellulose-2, Chiralpak IC |
| Mobile Phase A | n-Hexane | Acetonitrile |
| Mobile Phase B | IPA or EtOH | MeOH or EtOH |
| Gradient | Isocratic: 90:10, 80:20, 70:30 (A:B) | Isocratic: 100% B, 99:1 (B:Additive) |
| Additives | 0.1% DEA for basic analytes or 0.1% TFA for acidic analytes | 0.1% DEA or 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at 235 nm and 254 nm | UV at 235 nm and 254 nm |
| Injection Vol. | 5 µL | 5 µL |
3.1.3 Method Development Workflow:
-
Column Screening: Screen a set of polysaccharide-based chiral columns (e.g., from the Lux and Chiralpak series) with a standard set of mobile phases (e.g., Hexane/IPA and Hexane/EtOH for normal phase; ACN/MeOH for polar organic).
-
Mobile Phase Optimization:
-
For the most promising column/mobile phase combination, optimize the ratio of the strong eluting solvent (alcohol in normal phase, or the primary solvent in polar organic mode).
-
Investigate the effect of different alcohol modifiers (MeOH, EtOH, IPA).
-
Evaluate the effect of acidic (TFA) or basic (DEA, TEA) additives, typically at 0.1%, to improve peak shape and resolution.
-
-
Parameter Refinement:
-
Optimize the column temperature (e.g., in the range of 15-40 °C) to improve selectivity.
-
Adjust the flow rate to balance analysis time and resolution.
-
3.1.4 Sample Preparation:
-
Dissolve abiraterone acetate in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chiral SFC Method Development Protocol
Objective: To develop a fast and efficient SFC method for the separation of abiraterone acetate stereoisomers.
3.2.1 Materials and Reagents:
-
Abiraterone Acetate reference standard.
-
SFC grade CO2, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (ACN).
-
Additives: Trifluoroacetic acid (TFA), Diethylamine (DEA), or Triethylamine (TEA).
3.2.2 Recommended Initial Screening Conditions:
| Parameter | Recommended Condition |
| Columns | Lux Cellulose-2, Chiralpak IC, Chiralpak AD |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Co-solvent) | MeOH, EtOH, or IPA |
| Gradient | Isocratic: 5% to 40% B in 5-10 min |
| Additives | 0.1-0.5% DEA or TEA in co-solvent |
| Flow Rate | 2.0-4.0 mL/min |
| Back Pressure | 150 bar |
| Column Temp. | 40 °C |
| Detection | UV at 235 nm and 254 nm |
| Injection Vol. | 1-5 µL |
3.2.3 Method Development Workflow:
-
Column and Co-solvent Screening: Screen a set of polysaccharide-based chiral columns with different alcohol co-solvents (MeOH, EtOH, IPA). A generic gradient of 5-40% co-solvent over 5-10 minutes is a good starting point.
-
Co-solvent and Additive Optimization:
-
For the column/co-solvent combination that shows the best initial separation, optimize the gradient or switch to an isocratic elution.
-
Screen different basic additives (DEA, TEA) at various concentrations (0.1-0.5% in the co-solvent) to improve peak shape and resolution.
-
-
Parameter Refinement:
-
Optimize the back pressure and temperature to fine-tune the separation.
-
Adjust the flow rate for optimal resolution and analysis time.
-
3.2.4 Sample Preparation:
-
Dissolve abiraterone acetate in the co-solvent or a compatible solvent mixture to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
As no specific experimental data for the chiral separation of abiraterone acetate stereoisomers is publicly available, the following tables provide a template for summarizing the results of the method development studies described above.
Table 1: HPLC Method Development Screening Results
| Column | Mobile Phase | Additive | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
|---|---|---|---|---|---|
| e.g., Lux Cellulose-2 | Hexane:IPA (80:20) | 0.1% DEA | Data to be filled | Data to be filled | Data to be filled |
| ... | ... | ... | ... | ... | ... |
Table 2: SFC Method Development Screening Results
| Column | Co-solvent | Additive | Retention Time (min) - Isomer 1 | Retention Time (min) - Isomer 2 | Resolution (Rs) |
|---|---|---|---|---|---|
| e.g., Chiralpak IC | Methanol | 0.2% DEA | Data to be filled | Data to be filled | Data to be filled |
| ... | ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow for Chiral Method Development
Caption: Workflow for Chiral HPLC/SFC Method Development.
Logical Relationship for Chiral Separation
Caption: Key Factors Influencing Chiral Separation.
Conclusion
References
Application Notes: (3R)-Abiraterone Acetate for High-Throughput Screening of CYP17A1 Inhibitors
Introduction
Abiraterone acetate is an orally administered prodrug of abiraterone, a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase).[1][2] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, responsible for converting pregnenolone and progesterone into precursors of androgens like testosterone.[1][3] By inhibiting this enzyme, abiraterone effectively suppresses androgen production in the testes, adrenal glands, and prostate tumor tissue, making it a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Abiraterone acetate is rapidly hydrolyzed in vivo to its active form, abiraterone.[2] While most literature refers to abiraterone without specifying its stereochemistry, the molecule contains chiral centers, and its three-dimensional structure, such as the (3R) configuration, can influence its biological activity. These application notes provide protocols for utilizing (3R)-Abiraterone acetate as a reference compound in high-throughput screening (HTS) assays designed to identify novel inhibitors of CYP17A1.
Mechanism of Action
This compound's active metabolite, abiraterone, targets the CYP17A1 enzyme. CYP17A1 catalyzes two key sequential reactions in steroidogenesis: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction to produce dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[1][3] Abiraterone acts as a slow, tight-binding inhibitor, first binding weakly before isomerizing to a high-affinity complex with the enzyme.[4][5] This potent inhibition leads to a significant reduction in the levels of androgens that fuel the growth of prostate cancer cells.[1]
Below is a diagram illustrating the steroidogenesis pathway and the point of inhibition by Abiraterone.
Caption: Steroidogenesis pathway showing inhibition of CYP17A1 by (3R)-Abiraterone.
Quantitative Data
| Parameter | Target Activity | Value (nM) | Notes |
| IC₅₀ | CYP17A1 (17,20-lyase) | 2.9[2] | The concentration causing 50% inhibition of the enzyme's lyase activity. |
| IC₅₀ | CYP17A1 (17α-hydroxylase) | 4.0[2] | The concentration causing 50% inhibition of the enzyme's hydroxylase activity. |
| IC₅₀ | CYP17A1 (Progesterone 17α-hydroxylation) | 4.94[3] | Abiraterone is 6.6-fold more selective for CYP17A1 over the off-target CYP21A2.[3] |
| Kᵢ * | CYP17A1 (High-affinity complex) | 0.39[4][5] | The inhibition constant for the final, high-affinity enzyme-inhibitor complex. |
Note: The data presented is for Abiraterone. Researchers should perform their own dose-response experiments to determine the precise potency of this compound in their specific assay system.
Experimental Protocols
Two primary HTS methodologies are presented: a biochemical assay using recombinant human CYP17A1 and a cell-based assay using the NCI-H295R cell line, which naturally expresses steroidogenic enzymes.
Protocol 1: Biochemical Fluorescence-Based HTS Assay for CYP17A1 Inhibition
This protocol describes a fluorescence-based assay to measure the 17,20-lyase activity of recombinant CYP17A1, suitable for HTS.
1. Principle: The assay utilizes a fluorogenic substrate that, upon cleavage by the 17,20-lyase activity of CYP17A1, releases a fluorescent product. The decrease in fluorescence in the presence of an inhibitor corresponds to its potency.
2. Materials and Reagents:
-
Recombinant human CYP17A1, Cytochrome P450 Reductase (POR), and Cytochrome b5.
-
Fluorogenic CYP17A1 substrate.
-
This compound (for control).
-
NADPH regenerating system.
-
Assay Buffer: Potassium phosphate buffer, pH 7.4.
-
384-well black, low-volume assay plates.
-
Fluorescence plate reader.
3. Assay Protocol:
-
Compound Plating: Prepare serial dilutions of this compound and test compounds in DMSO. Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. For control wells, add DMSO only (negative control) or a known concentration of this compound (positive control).
-
Enzyme Preparation: Prepare an enzyme master mix in assay buffer containing recombinant CYP17A1, POR, and Cytochrome b5. The optimal ratio of these components should be determined empirically.[6]
-
Enzyme Addition: Dispense 10 µL of the enzyme master mix into each well of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a substrate/cofactor mix containing the fluorogenic substrate and the NADPH regenerating system. Add 10 µL of this mix to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
4. Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and high-concentration this compound (100% inhibition) controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based LC-MS/MS HTS Assay for Androgen Synthesis Inhibition
This protocol uses the NCI-H295R human adrenocortical carcinoma cell line to measure the inhibition of DHEA production.
1. Principle: NCI-H295R cells express the key enzymes for steroidogenesis. The cells are treated with test compounds, and the amount of DHEA produced and secreted into the medium is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific detection method.
2. Materials and Reagents:
-
NCI-H295R cells.
-
Cell culture medium (e.g., DMEM/F12) supplemented with serum and appropriate growth factors.
-
This compound (for control).
-
96-well cell culture plates.
-
LC-MS/MS system with a C18 column.
-
DHEA standard and a deuterated DHEA internal standard.
3. Assay Protocol:
-
Cell Plating: Seed NCI-H295R cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment: Remove the growth medium and replace it with fresh, serum-free medium containing serial dilutions of this compound or test compounds.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator to allow for inhibition of steroidogenesis.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Sample Preparation:
-
Add a deuterated DHEA internal standard to each supernatant sample.
-
Perform a liquid-liquid or solid-phase extraction to isolate the steroids.[7]
-
Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. Separate the analytes using a C18 column and detect DHEA and the internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode.[1]
4. Data Analysis:
-
Quantify the concentration of DHEA in each sample by comparing its peak area ratio to the internal standard against a standard curve.
-
Calculate the percent inhibition of DHEA production for each compound concentration.
-
Determine IC₅₀ values by plotting percent inhibition versus compound concentration.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for an HTS campaign to identify CYP17A1 inhibitors.
Caption: A generalized workflow for high-throughput screening of CYP17A1 inhibitors.
References
- 1. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structure-based design of inhibitors with improved selectivity for steroidogenic cytochrome P450 17A1 over cytochrome P450 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. slow-tight-binding-inhibition-of-cyp17a1-by-abiraterone-redefines-its-kinetic-selectivity-and-dosing-regimen - Ask this paper | Bohrium [bohrium.com]
- 6. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for quantification of abiraterone, its active metabolites D(4)-abiraterone (D4A) and 5α-abiraterone, and their inactive glucuronide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for CYP17A1 Inhibitors Using (3r)-Abiraterone Acetate
For Research Use Only.
Introduction
Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the human steroidogenesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities.[1] These activities are essential for the production of androgens, such as testosterone, which can fuel the growth of prostate cancer.[2] Abiraterone acetate is a prodrug that is rapidly converted in vivo to its active metabolite, (3r)-Abiraterone, a potent and selective inhibitor of CYP17A1.[3] This application note provides a detailed protocol for an in vitro inhibition assay of CYP17A1 using (3r)-Abiraterone, the active form of Abiraterone acetate. The protocol is designed for researchers in drug discovery and development to screen for novel CYP17A1 inhibitors.
(3r)-Abiraterone acetate's active metabolite, Abiraterone, is a slow, tight-binding inhibitor of CYP17A1.[1] It effectively inhibits both the 17α-hydroxylase and 17,20-lyase activities of the enzyme, thereby blocking androgen synthesis.[4] This mechanism has made it a cornerstone in the treatment of castration-resistant prostate cancer (CRPC).[5] Understanding the potency of new chemical entities against CYP17A1 is crucial for the development of next-generation therapies.
This protocol outlines a robust and reproducible method to determine the half-maximal inhibitory concentration (IC50) of test compounds against both activities of recombinant human CYP17A1. The assay measures the formation of 17α-hydroxyprogesterone (the product of 17α-hydroxylase activity) and dehydroepiandrosterone (DHEA) (the product of 17,20-lyase activity) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific detection method.[6][7]
Principle of the Assay
The CYP17A1 inhibition assay is based on the quantification of the enzymatic products of the two distinct reactions catalyzed by recombinant human CYP17A1.
-
17α-Hydroxylase Activity: The conversion of progesterone to 17α-hydroxyprogesterone.
-
17,20-Lyase Activity: The conversion of 17α-hydroxypregnenolone to DHEA.
The assay is performed in the presence of a range of concentrations of the test inhibitor, such as (3r)-Abiraterone. The amount of product formed is measured by LC-MS/MS. The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Data Presentation
The inhibitory potency of (3r)-Abiraterone against the two activities of CYP17A1 is summarized in the table below. This data provides a benchmark for the evaluation of new inhibitors.
| Enzyme Activity | Inhibitor | IC50 (nM) |
| 17α-hydroxylase | (3r)-Abiraterone | 2.5[4] |
| 17,20-lyase | (3r)-Abiraterone | 15[4] |
Experimental Protocols
Materials and Reagents
-
Recombinant human CYP17A1 enzyme (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Cytochrome b5 (optional, but enhances 17,20-lyase activity)[7]
-
Progesterone (substrate for 17α-hydroxylase activity)
-
17α-hydroxypregnenolone (substrate for 17,20-lyase activity)
-
(3r)-Abiraterone (active inhibitor)
-
17α-hydroxyprogesterone (analytical standard)
-
Dehydroepiandrosterone (DHEA) (analytical standard)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well microplates
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Preparation of (3r)-Abiraterone from Abiraterone Acetate (Hydrolysis Protocol)
While it is recommended to use commercially available (3r)-Abiraterone for consistency, it can be prepared from the prodrug Abiraterone acetate by hydrolysis.
-
Dissolve Abiraterone acetate in a suitable organic solvent such as methanol.[3]
-
Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to initiate the hydrolysis of the acetate ester.[3]
-
Stir the reaction at room temperature and monitor the progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Extract the (3r)-Abiraterone with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude (3r)-Abiraterone by column chromatography or recrystallization to obtain the pure compound. Confirm the identity and purity by analytical methods such as NMR and mass spectrometry.
CYP17A1 Inhibition Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for higher throughput screening.
-
Prepare Reagent Solutions:
-
Prepare a stock solution of (3r)-Abiraterone and any test compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the substrates (progesterone and 17α-hydroxypregnenolone) in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the enzyme mix containing recombinant human CYP17A1 and cytochrome b5 in assay buffer.
-
-
Assay Procedure for 17α-Hydroxylase Activity:
-
Add 5 µL of serially diluted (3r)-Abiraterone or test compound to the wells of a 96-well plate. For the control, add 5 µL of the vehicle (e.g., DMSO).
-
Add 85 µL of the enzyme mix to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the progesterone substrate solution (final concentration, e.g., 1 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).
-
-
Assay Procedure for 17,20-Lyase Activity:
-
Follow the same procedure as for the 17α-hydroxylase activity, but use 17α-hydroxypregnenolone as the substrate (final concentration, e.g., 1 µM).
-
-
Sample Processing and LC-MS/MS Analysis:
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples for the formation of 17α-hydroxyprogesterone and DHEA using a validated LC-MS/MS method.[6][8] A C18 column is typically used for separation with a gradient of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[8]
-
-
Data Analysis:
-
Quantify the amount of product formed in each well using a standard curve of the respective analytical standards.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by fitting the percentage of inhibition data to a four-parameter logistic equation using a suitable software package.
-
Mandatory Visualizations
Signaling Pathway
Caption: Androgen biosynthesis pathway and the inhibitory action of (3r)-Abiraterone on CYP17A1.
Experimental Workflow
Caption: Experimental workflow for the CYP17A1 inhibition assay.
References
- 1. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107278152A - Abiraterone acetate compound, preparation method thereof and pharmaceutical composition containing abiraterone acetate compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medpace.com [medpace.com]
Application of (3R)-Abiraterone Acetate in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-Abiraterone acetate, a prodrug of Abiraterone, is a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway. By blocking CYP17A1, Abiraterone acetate effectively suppresses the production of androgens, including testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer growth and progression. Organoid culture systems, which are three-dimensional (3D) in vitro models that recapitulate the complex architecture and function of native tissues, have emerged as powerful tools for studying disease mechanisms and evaluating therapeutic responses in a patient-specific manner. This document provides detailed application notes and protocols for the use of this compound in organoid culture systems, with a focus on prostate cancer research.
Applications in Organoid Systems
The primary application of this compound in organoid culture systems is to investigate its efficacy as an androgen deprivation therapy, particularly in the context of prostate cancer. Key applications include:
-
Modeling therapeutic response: Patient-derived prostate cancer organoids can be used to assess the sensitivity or resistance to Abiraterone acetate, providing insights into personalized medicine.
-
Investigating mechanisms of resistance: Organoid models are instrumental in studying the molecular mechanisms that lead to resistance to Abiraterone acetate, such as alterations in the androgen receptor (AR) signaling pathway or activation of alternative growth pathways like PI3K/Akt.
-
Evaluating combination therapies: The efficacy of combining Abiraterone acetate with other therapeutic agents can be tested in organoid cultures to identify synergistic effects and overcome resistance.
-
Toxicity studies: The effects of Abiraterone acetate on normal tissue organoids can be evaluated to assess potential off-target toxicities.
A noteworthy finding is that the three-dimensional structure of organoids can impair the efficacy of drugs like Abiraterone when compared to traditional 2D cell cultures. This highlights the importance of using these more physiologically relevant models for drug screening. Furthermore, studies on spheroids from organ-confined prostate cancer have shown a lack of effect on viability at a concentration of 20 µM, suggesting that the disease context is a critical factor in determining the drug's efficacy.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in organoid and spheroid culture systems.
| Organoid/Spheroid Model | Drug Concentration | Observed Effect | Reference |
| Testicular Organoids | 1 µM | Decrease in testosterone and estradiol levels. | [1] |
| Testicular Organoids | 100 µM | Further decrease in testosterone and estradiol levels; increase in progesterone levels. | [1] |
| Organ-confined Prostate Cancer Spheroids | 20 µM | No significant effect on spheroid viability. | [2][3] |
Note: Specific IC50 values for this compound in various prostate cancer organoid lines are not widely available in the current literature. Researchers are encouraged to perform dose-response studies to determine the IC50 in their specific organoid models.
Signaling Pathways
This compound primarily targets the androgen biosynthesis pathway, leading to downstream effects on the Androgen Receptor (AR) signaling pathway. Resistance to Abiraterone can emerge through the activation of alternative signaling pathways, most notably the PI3K/Akt pathway.
Caption: Mechanism of action of this compound and a key resistance pathway.
Experimental Protocols
Protocol 1: General Culture of Prostate Cancer Organoids
This protocol provides a general framework for the culture of patient-derived prostate cancer organoids. Specific media components and growth factors may need to be optimized for different organoid lines.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Prostate organoid culture medium (see recipe below)
-
Phosphate-buffered saline (PBS), sterile
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
Sterile culture plates (e.g., 24-well or 48-well plates)
-
Sterile pipette tips and tubes
Prostate Organoid Culture Medium:
-
Advanced DMEM/F12
-
1x B27 supplement
-
1x N2 supplement
-
1.25 mM N-Acetylcysteine
-
10 mM HEPES
-
10 ng/mL EGF
-
100 ng/mL Noggin
-
500 ng/mL R-spondin1
-
10 µM Y-27632 (ROCK inhibitor)
-
5 nM Dihydrotestosterone (DHT) - for androgen-sensitive lines
-
1x Primocin
Procedure:
-
Thawing Organoids: Thaw cryopreserved organoids rapidly in a 37°C water bath. Transfer the organoid suspension to a sterile conical tube containing 10 mL of basal medium. Centrifuge at 300 x g for 5 minutes.
-
Seeding Organoids: Resuspend the organoid pellet in an appropriate volume of basement membrane matrix on ice. Dispense 30-50 µL domes of the organoid-matrix suspension into the center of pre-warmed culture plate wells.
-
Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the basement membrane matrix to polymerize.
-
Adding Medium: Carefully add 500 µL of pre-warmed prostate organoid culture medium to each well.
-
Maintenance: Culture the organoids at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
Passaging: When organoids become large and dense, passage them by first dissolving the matrix with a cell recovery solution. Mechanically dissociate the organoids into smaller fragments and re-seed them in a fresh basement membrane matrix.
Caption: A simplified workflow for culturing and treating organoids.
Protocol 2: Treatment of Organoids with this compound
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Established organoid cultures
-
Fresh culture medium
Procedure:
-
Prepare Drug Dilutions: Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Treatment: Remove the old medium from the organoid cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated organoids for the desired duration (e.g., 72 hours, with medium and drug changes every 48 hours for longer-term studies).
-
Analysis: At the end of the treatment period, assess the organoid response using one of the methods described below.
Protocol 3: Assessment of Organoid Viability and Proliferation
A. CellTiter-Glo® 3D Viability Assay:
This assay measures ATP levels as an indicator of cell viability.
Materials:
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled multi-well plates suitable for luminescence measurements
Procedure:
-
Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.
-
Remove the culture plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
B. Immunohistochemistry for Proliferation Markers (e.g., Ki67):
This method allows for the visualization and quantification of proliferating cells within the organoids.
Materials:
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Ki67
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix the organoids in 4% PFA for 20-30 minutes at room temperature.
-
Permeabilization: Permeabilize the fixed organoids with permeabilization buffer for 15-20 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the organoids with the primary anti-Ki67 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the organoids with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the stained organoids on a microscope slide and image using a confocal or fluorescence microscope. The percentage of Ki67-positive cells can then be quantified.
Conclusion
Organoid culture systems provide a highly relevant platform for investigating the therapeutic effects and resistance mechanisms of this compound in a setting that more closely mimics the in vivo tumor microenvironment. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this powerful combination of a targeted therapeutic and an advanced in vitro model to advance prostate cancer research and drug development.
References
Troubleshooting & Optimization
improving the solubility of (3r)-Abiraterone acetate for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of (3r)-Abiraterone acetate for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve?
A1: this compound is a highly lipophilic (fat-soluble) and hydrophobic (water-insoluble) molecule. It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low aqueous solubility and poor membrane permeability. This inherent hydrophobicity makes it challenging to prepare solutions in aqueous-based media commonly used for in vitro assays, such as cell culture media and buffers.
Q2: What are the initial recommended solvents for preparing a stock solution?
A2: For preparing a high-concentration stock solution, organic solvents are necessary. The most commonly used and recommended solvents are Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). It is crucial to prepare a concentrated stock in one of these solvents before further dilution into your aqueous assay medium.
Q3: I observed precipitation when I added my DMSO stock solution to the cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the hydrophobic compound dissolved in the final aqueous solution. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q4: Can I use anything other than organic solvents to improve solubility?
A4: Yes, complexation with cyclodextrins is a proven method to enhance the aqueous solubility of hydrophobic compounds like this compound. This involves the formation of an inclusion complex where the drug molecule is encapsulated within the cyclodextrin cavity. This can significantly increase its apparent water solubility.
Q5: What is the mechanism of action of Abiraterone, the active metabolite of this compound?
A5: Abiraterone is a potent and selective inhibitor of the enzyme CYP17A1 (also known as 17α-hydroxylase/17,20-lyase). This enzyme is critical in the steroid biosynthesis pathway for the production of androgens, such as testosterone. By inhibiting CYP17A1, Abiraterone blocks the synthesis of androgens, which is its therapeutic mechanism in treating prostate cancer.
Troubleshooting Guide
Issue: Precipitation Observed After Diluting Stock Solution in Aqueous Medium
-
Possible Cause 1: Final Solvent Concentration is Too Low. The final concentration of the organic solvent (e.g., DMSO) in your assay medium is insufficient to maintain the solubility of this compound at the desired final concentration.
-
Solution:
-
Increase the final solvent concentration: While keeping the final concentration of this compound the same, try slightly increasing the percentage of the organic solvent in the final solution. However, be mindful of the solvent tolerance of your specific cell line or assay, as high concentrations of organic solvents can be toxic. It is recommended to run a solvent toxicity control experiment first.
-
Use a higher concentration stock solution: This allows for the addition of a smaller volume of the stock solution to the aqueous medium, thereby reducing the final solvent concentration while still achieving the desired drug concentration.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
-
-
-
Possible Cause 2: Low Temperature of the Aqueous Medium. Adding a concentrated stock solution in an organic solvent to a cold aqueous medium can induce precipitation.
-
Solution: Ensure your aqueous medium (e.g., cell culture media, buffer) is at the experimental temperature (e.g., 37°C) before adding the stock solution.
-
-
Possible Cause 3: Interaction with Components in the Medium. Components in complex media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and contribute to precipitation.
-
Solution:
-
Pre-mix with serum-free media: Try diluting the stock solution in a small volume of serum-free medium first, and then add this to the complete, serum-containing medium.
-
Vortexing during addition: Add the stock solution dropwise to the aqueous medium while vortexing or gently swirling to ensure rapid and uniform dispersion.
-
-
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. This data can help in the selection of an appropriate solvent and the preparation of stock solutions.
| Solvent/Medium | Solubility | Reference |
| Water | < 0.5 µg/mL | [1] |
| Ethanol | ~16 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [2] |
| Dimethylformamide (DMF) | ~16 mg/mL | [2] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [2] |
| Tetrahydrofuran (THF) | > 400 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the calculated mass of the compound).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Aqueous Medium
Objective: To dilute the concentrated stock solution of this compound into the final aqueous medium for the in vitro assay.
Materials:
-
Concentrated stock solution of this compound (from Protocol 1)
-
Sterile aqueous assay medium (e.g., cell culture medium with FBS, PBS buffer) pre-warmed to the experimental temperature.
Procedure:
-
Thaw an aliquot of the concentrated stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.
-
While gently vortexing or swirling the pre-warmed aqueous medium, add the calculated volume of the stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution for your experiment immediately. It is not recommended to store dilute aqueous solutions of this compound.[2]
Visualizations
Steroid Biosynthesis Pathway and Inhibition by Abiraterone
The following diagram illustrates the key steps in the steroid biosynthesis pathway, highlighting the central role of CYP17A1 and the point of inhibition by Abiraterone.
Caption: Inhibition of CYP17A1 by Abiraterone in the steroid biosynthesis pathway.
Experimental Workflow for Solubilizing this compound
This workflow diagram outlines the decision-making process for successfully preparing a soluble working solution of this compound for in vitro assays.
Caption: Decision workflow for preparing soluble this compound.
References
troubleshooting inconsistent results in (3r)-Abiraterone acetate experiments
Technical Support Center: (3R)-Abiraterone Acetate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in experiments involving this compound. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the handling, preparation, and analysis of this compound and its active metabolite, abiraterone.
Compound Stability and Degradation
-
Question: Why am I observing a loss of compound activity or inconsistent results over time in my aqueous-based assays?
-
Answer: this compound is susceptible to degradation, particularly in acidic and alkaline conditions.[1][2][3] Stress degradation studies have shown significant decomposition of abiraterone acetate in the presence of 0.1 N HCl and 0.1 N NaOH.[1][3] It is crucial to maintain a neutral pH in your experimental buffers and solutions. The crystalline form of abiraterone acetate is relatively stable, but once in solution, its stability can be compromised by pH and temperature.[4]
-
-
Question: My experiments with plasma samples are yielding variable results. What could be the cause?
-
Answer: The active metabolite, abiraterone, has limited stability in fresh plasma at room temperature.[5][6] Studies have shown that abiraterone is stable for only about 4 hours in fresh human plasma at ambient temperature.[5][6] To mitigate this, it is recommended to process plasma samples on ice immediately after collection and store them at -40°C or below.[6] The use of an esterase inhibitor, such as bis(4-nitrophenyl) phosphate (BNPP), has been shown to effectively stabilize abiraterone in fresh human plasma for extended periods.[5]
-
Sample Preparation and Handling
-
Question: I'm seeing lower than expected concentrations of my compound during analysis. What could be happening during sample preparation?
-
Question: What is the best way to dissolve this compound for my experiments?
-
Answer: Due to its low aqueous solubility, it is advisable to prepare stock solutions of this compound in an appropriate organic solvent such as acetonitrile or methanol.[1][7] Further dilutions into aqueous buffers should be done carefully to avoid precipitation. The final concentration of the organic solvent in the assay should be kept low and consistent across all experiments to minimize its potential effects.
-
Analytical Methods
-
Question: I am having difficulty resolving abiraterone from other peaks in my chromatograms. What should I consider?
-
Answer: Co-elution with metabolites can be a challenge in the analysis of abiraterone.[6] Optimizing the chromatographic method is key. This may involve using a longer analytical column or adjusting the gradient elution to achieve better separation.[6] Various HPLC and LC-MS/MS methods have been developed for the quantification of abiraterone acetate and abiraterone.[8][9]
-
-
Question: Are there any known impurities in this compound that could interfere with my experiments?
-
Answer: The synthesis of abiraterone acetate can result in several process-related impurities.[7][10][11] It is important to use a well-characterized, high-purity compound for your experiments. If you suspect that impurities are affecting your results, a validated analytical method capable of separating the parent compound from its potential impurities and degradation products is necessary.[7]
-
Enzyme Inhibition Assays
-
Question: My IC50 values for CYP17A1 inhibition are inconsistent. Why might this be?
-
Answer: Abiraterone is a slow, tight-binding inhibitor of the CYP17A1 enzyme.[12][13][14] This means that it has an initial weak binding event followed by a slow isomerization to a high-affinity complex.[12][13][14] If pre-incubation times are not sufficient or are varied between experiments, this can lead to inconsistent IC50 values. It is crucial to establish an appropriate pre-incubation time to allow the inhibition to reach equilibrium.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and analysis of Abiraterone acetate.
Table 1: Stability of Abiraterone Acetate Under Stress Conditions
| Stress Condition | Parameters | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl, 80°C, 30 min | 62.72% | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH, 50°C, 30 min | 16.99% | [1] |
| Oxidative | 30% H2O2, 40°C, 30 min | 0.26% | [1] |
| Thermal | Solution, 80°C, 7 days | 1.09% | [1] |
| Photolytic | Solid, UV light, 7 days | 0.34% | [1] |
Table 2: Stability of Abiraterone in Fresh Human Plasma
| Storage Condition | Duration | Stability | Reference |
| Room Temperature | 4 hours | Stable | [5][6] |
| Room Temperature | 24 hours | Significant Degradation | [6] |
| 2-8°C | 24 hours | Stable | [6] |
| Room Temperature with 10 mM BNPP | At least 5 days | Stable | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Abiraterone Acetate
This protocol is based on a validated method for the determination of Abiraterone acetate and its degradation products.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Capcell PAK C18 MG-III (100×4.6 mm, 3 µm).[1]
-
Mobile Phase: A mixture of 0.1% acetic acid and acetonitrile (11:89, % v/v).[1]
-
Flow Rate: 1.2 ml/min.[1]
-
Injection Volume: 20 µl.[1]
-
Detection Wavelength: 251 nm.[1]
-
Column Temperature: Ambient (approximately 25°C).[1]
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples.
-
Quantify the amount of Abiraterone acetate by comparing the peak area of the sample to the peak areas of the standards.
-
Protocol 2: Handling of Plasma Samples for Abiraterone Analysis
This protocol is designed to minimize the degradation of abiraterone in plasma samples.[5][6]
-
Collect whole blood in K2EDTA tubes.
-
Immediately place the tubes on ice.
-
Centrifuge the blood at 4°C to separate the plasma within one hour of collection.
-
Transfer the plasma to polypropylene tubes.
-
If analysis is not performed immediately, store the plasma samples at -40°C or below.
-
For enhanced stability, especially if samples will be at room temperature for any length of time, consider adding a freshly prepared solution of the esterase inhibitor BNPP to the plasma to a final concentration of 10 mM.[5]
-
Thaw samples on ice before analysis.
Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Experimental Results
Caption: Troubleshooting decision tree for inconsistent results.
Diagram 2: Abiraterone Acetate's Mechanism of Action
Caption: Simplified signaling pathway of Abiraterone Acetate.
Diagram 3: General Experimental Workflow for an In-Vitro Assay
Caption: Workflow for a typical in-vitro experiment.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. WO2014009437A1 - Oxidation stability of abiraterone acetate - Google Patents [patents.google.com]
- 5. Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl) Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vivekanandcollege.ac.in [vivekanandcollege.ac.in]
- 8. A REVIEW ON ANALYTICAL METHODS FOR ESTIMATION OF ABIRATERONE ACETATE | Semantic Scholar [semanticscholar.org]
- 9. ijrpr.com [ijrpr.com]
- 10. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. uniprot.org [uniprot.org]
Technical Support Center: (3r)-Abiraterone Acetate in Xenograft Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (3r)-Abiraterone acetate in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the prodrug of abiraterone, a potent and selective inhibitor of the enzyme CYP17A1.[1] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway and has two key activities: 17α-hydroxylase and 17,20-lyase.[2] Abiraterone inhibits both of these activities, effectively blocking the conversion of pregnenolone and progesterone into androgens such as dehydroepiandrosterone (DHEA) and androstenedione.[1][3][4] This leads to a significant reduction in circulating levels of testosterone and other androgens that can stimulate the growth of prostate cancer cells.[1][4]
Q2: What is a typical starting dose for this compound in mouse xenograft models?
Based on preclinical studies, a common starting dose for this compound in mouse xenograft models ranges from 100 mg/kg to 180 mg/kg, administered orally once or twice daily.[5] The optimal dose can vary depending on the specific xenograft model, the tumor type, and the research question. It is recommended to perform a pilot dose-finding study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How should this compound be formulated for oral administration in mice?
Due to its poor aqueous solubility, this compound needs to be formulated in a suitable vehicle for oral gavage in mice. A commonly used vehicle is 0.5% carboxymethylcellulose (CMC) in saline.[5] Nanoparticle-based formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), nanocrystals, and solid lipid nanoparticles, have also been developed to improve the oral bioavailability of abiraterone acetate.[6][7]
Q4: What are the expected outcomes of this compound treatment in xenograft models?
Effective treatment with this compound in responsive xenograft models is expected to lead to:
-
Inhibition of tumor growth or tumor regression.
-
A decrease in serum levels of androgens and prostate-specific antigen (PSA).
-
Prolonged survival of the tumor-bearing animals.
It is important to note that responses can be heterogeneous, with some models showing an "ultraresponsive" phenotype while others may be intermediate or minimal responders.[1][8]
Q5: Are there any known mechanisms of resistance to this compound?
Yes, resistance to abiraterone acetate can develop. Some of the proposed mechanisms include:
-
Upregulation of the androgen receptor (AR) or the presence of AR variants.
-
Increased expression of the glucocorticoid receptor (GR).
-
Alterations in steroid metabolism pathways within the tumor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of tumor response or variable tumor growth inhibition. | Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue. | Conduct a dose-escalation study to determine the optimal dose for your specific xenograft model. |
| Poor Bioavailability: this compound has low oral bioavailability, which can be highly variable. The presence of food can significantly increase its absorption. | Administer the drug to fasted animals to reduce variability. Consider using an optimized formulation, such as a nano-formulation, to enhance bioavailability. | |
| Drug Formulation Issues: The drug may not be properly suspended in the vehicle, leading to inaccurate dosing. | Ensure the drug is homogeneously suspended before each administration. Prepare fresh formulations regularly. | |
| Model-Specific Resistance: The chosen xenograft model may be inherently resistant to androgen deprivation therapy. | Characterize the androgen receptor status and other relevant pathways in your xenograft model. Consider using a different, more sensitive model. | |
| Observed Toxicity or Adverse Effects in Mice (e.g., weight loss, lethargy). | High Dosage: The administered dose may be too high, leading to toxicity. | Reduce the dosage or the frequency of administration. Monitor the animals closely for signs of toxicity. |
| Vehicle-Related Toxicity: The vehicle used for formulation may be causing adverse effects. | Test the vehicle alone in a control group of animals to assess its tolerability. | |
| Mineralocorticoid Excess: Inhibition of CYP17A1 can lead to an accumulation of upstream steroids with mineralocorticoid activity, potentially causing hypertension and hypokalemia. | While less common in preclinical models than in humans, be aware of this potential side effect. Monitor for signs of fluid retention. In clinical settings, this is managed by co-administration of a corticosteroid like prednisone. | |
| Difficulty in Preparing a Stable Formulation for Oral Gavage. | Poor Solubility: this compound is poorly soluble in aqueous solutions. | Use a well-established vehicle like 0.5% CMC in saline. Ensure vigorous mixing (e.g., vortexing and/or sonication) to achieve a uniform suspension. Prepare the formulation fresh before each use if stability is a concern. |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and CMC based on the desired final concentration and volume.
-
Prepare a 0.5% (w/v) CMC solution in sterile saline. To do this, slowly add the CMC powder to the saline while vortexing to prevent clumping. It may take some time for the CMC to fully dissolve.
-
Weigh the appropriate amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the 0.5% CMC solution to the powder to create a paste.
-
Gradually add the remaining 0.5% CMC solution to the desired final volume while continuously vortexing.
-
For a more uniform suspension, the mixture can be sonicated for a short period.
-
Visually inspect the suspension to ensure there are no large aggregates.
-
Store the formulation at 4°C and protect it from light. It is recommended to prepare fresh suspensions regularly.
Tumor Growth Monitoring
Procedure:
-
Tumor dimensions should be measured 2-3 times per week using a digital caliper.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Body weight of the animals should also be monitored at the same frequency as an indicator of general health and potential toxicity.
-
Plot the mean tumor volume ± SEM for each treatment group over time to visualize the treatment effect.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, gene expression).
Quantitative Data Summary
| Xenograft Model | Dose | Route | Frequency | Vehicle | Observed Effect | Reference |
| LNCaP | 100 mg/kg | p.o. | b.i.d. | 0.5% CMC in saline | Significant reduction in tumor volume compared to control. | [5] |
| CD-1 Mice (Pharmacokinetic study) | 180 mg/kg | oral gavage | single dose | Not specified | Used to determine pharmacokinetic parameters. | |
| Wistar Rats (Pharmacokinetic study) | 100 mg/kg | gavage | single dose | Not specified | Used to evaluate bioavailability of a nanocrystal formulation. | [6][9] |
| LuCaP PDXs (e.g., LuCaP 136CR) | Not Specified | Not Specified | Not Specified | Not Specified | Significant inhibition of tumor progression and increased survival in responsive models. | [1][10][11][12] |
| VCaP | Not Specified | i.p. injection | Not Specified | Not Specified | Delayed tumor progression. | [8] |
| C4-2 | Not Specified | i.p. injection | Not Specified | Not Specified | Increased progression-free survival. | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of (3r)-Abiraterone via inhibition of CYP17A1.
Caption: General experimental workflow for a xenograft study with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging | PLOS One [journals.plos.org]
- 4. Abiraterone switches castration‐resistant prostate cancer dependency from adrenal androgens towards androgen receptor variants and glucocorticoid receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Development of Abiraterone Acetate Nanocrystal Tablets to Enhance Oral Bioavailability: Formulation Optimization, Characterization, In Vitro Dissolution and Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Conversion of abiraterone to D4A drives antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of an Abiraterone Ultraresponsive Phenotype in Castration-Resistant Prostate Cancer Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of an Abiraterone Ultraresponsive Phenotype in Castration-Resistant Prostate Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
stability of (3r)-Abiraterone acetate in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (3R)-Abiraterone acetate in various buffer solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Abiraterone acetate in solution?
Abiraterone acetate is a prodrug that is susceptible to hydrolysis of its acetate group, particularly under acidic and alkaline conditions, to form its active metabolite, Abiraterone.[1][2] It is relatively stable under neutral, oxidative, thermal, and photolytic stress conditions.[1][2]
Q2: How does pH affect the stability of Abiraterone acetate?
The stability of Abiraterone acetate is highly dependent on the pH of the solution. Forced degradation studies have shown significant degradation under both strongly acidic and basic conditions.[1][2] One study reported approximately 62.72% degradation when a solution was refluxed with 0.1 N HCl at 80°C for 30 minutes, and 16.99% degradation when heated with 0.1 N NaOH at 50°C for 30 minutes.[1]
Q3: In which buffer systems has Abiraterone acetate shown short-term stability?
While comprehensive long-term stability data in various buffers is limited in publicly available literature, Abiraterone acetate has demonstrated sufficient short-term stability for analytical and dissolution studies in the following buffer systems:
-
Acetate Buffer: Mobile phases containing 0.1% acetic acid have been used for HPLC analysis, suggesting short-term stability.[1][2]
-
Phosphate Buffer: Phosphate buffers are commonly used in dissolution media (e.g., at pH 4.5 and 6.8) and as a component of HPLC mobile phases.[3][4]
-
Ammonium Acetate Buffer: This has also been used as a component of the mobile phase in HPLC methods for the analysis of Abiraterone acetate.[3]
Q4: Are there any known degradation pathways for Abiraterone acetate?
The primary degradation pathway observed under acidic and basic stress is the hydrolysis of the acetate ester to form Abiraterone.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low concentration of Abiraterone acetate in my prepared solution. | pH-related degradation: The buffer pH may be too acidic or too alkaline, causing hydrolysis. | - Verify the pH of your buffer solution.- If possible, adjust the pH to be closer to neutral.- Prepare fresh solutions immediately before use.- Store stock solutions in a neutral, aprotic solvent like acetonitrile if long-term storage is needed. |
| Appearance of a new peak in my chromatogram that co-elutes with an Abiraterone standard. | Hydrolysis to Abiraterone: The sample may have degraded, leading to the formation of Abiraterone. | - Confirm the identity of the new peak by comparing its retention time and mass spectrum (if available) with an Abiraterone standard.- Review sample preparation and storage conditions to minimize exposure to harsh pH or elevated temperatures. |
| Inconsistent results between experimental repeats. | Variable degradation: Inconsistent sample handling, storage times, or temperature can lead to varying levels of degradation. | - Standardize your experimental workflow, including buffer preparation, sample incubation times, and storage conditions.- Prepare and analyze samples in a consistent and timely manner. |
Data on Stability of Abiraterone Acetate
The following table summarizes the results from forced degradation studies, which indicate the susceptibility of Abiraterone acetate to different stress conditions.
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference(s) |
| Acidic Hydrolysis | 0.1 N HCl at 80°C for 30 min | 62.72% | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH at 50°C for 30 min | 16.99% | [1] |
| Oxidative | 30% H₂O₂ at 40°C for 30 min | 0.26% | [1] |
| Thermal | 80°C for 7 days | 1.09% | [1] |
| Photolytic | Exposure to UV light | 0.34% | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Abiraterone Acetate
This protocol outlines a general procedure for assessing the stability of Abiraterone acetate under stress conditions, based on methodologies described in the literature.[1][2]
-
Preparation of Stock Solution: Prepare a stock solution of Abiraterone acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for 30 minutes. Cool the solution and neutralize it with 0.1 N NaOH. Dilute to a suitable concentration with the mobile phase for analysis.
-
Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat the mixture at 50°C for 30 minutes. Cool the solution and neutralize it with 0.1 N HCl. Dilute to a suitable concentration with the mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at 40°C for 30 minutes. Dilute to a suitable concentration with the mobile phase for analysis.
-
Thermal Degradation: Expose a solution of Abiraterone acetate to heat in a hot air oven at 80°C for 7 days. Cool and dilute to a suitable concentration for analysis.
-
Photolytic Degradation: Expose a thin layer of solid Abiraterone acetate to UV radiation. Dissolve the sample in a suitable solvent and dilute for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A common method involves a C18 column with a mobile phase of 0.1% acetic acid in water and acetonitrile in a gradient or isocratic elution.[1][2] Detection is typically performed at 251 nm.[1]
Visualizations
Caption: Workflow for a forced degradation study of Abiraterone acetate.
Caption: Troubleshooting logic for stability issues with Abiraterone acetate solutions.
References
minimizing off-target effects of (3r)-Abiraterone acetate in cell lines
Welcome to the technical support center for (3R)-Abiraterone Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on its use in cell lines, with a specific focus on understanding and minimizing off-target effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A: this compound is a prodrug that is rapidly converted in vivo to its active form, abiraterone.[1] Its primary on-target mechanism is the potent and selective inhibition of the enzyme CYP17A1 (also known as 17α-hydroxylase/C17,20-lyase).[1][2] This enzyme is a critical component in the androgen biosynthesis pathway and is expressed in the adrenal glands, testes, and prostate tumor tissues.[2][3]
By inhibiting CYP17A1, abiraterone blocks two key enzymatic reactions:
-
The conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives.[2]
-
The subsequent formation of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[2][3]
This blockade leads to a significant reduction in the production of androgens that fuel the growth of androgen-dependent cancer cells.[2]
Q2: What are the known or suspected off-target effects of Abiraterone?
A: While abiraterone is selective for CYP17A1, several off-target effects have been reported, which can influence experimental results. These can be broadly categorized:
-
Consequences of On-Target Inhibition: Blocking CYP17A1 can cause a buildup of upstream steroid precursors, leading to increased mineralocorticoid production. This can result in effects like fluid retention and hypokalemia in a clinical setting but may also alter cellular signaling in vitro.[4]
-
Other Enzyme Inhibition: Studies have reported that abiraterone can inhibit other steroidogenic enzymes, with one study noting a complete blockade of CYP21A2 activity.[5]
-
Androgen Receptor (AR) Interaction: Abiraterone and its metabolite, Δ4-abiraterone (D4A), may directly bind to and antagonize the androgen receptor.[6][7] This activity is distinct from its primary function of inhibiting androgen synthesis.
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AR-Independent Cytotoxicity: Abiraterone has demonstrated cytotoxic effects in AR-negative cell lines (e.g., PC3, DU145), suggesting the existence of AR-independent mechanisms of action.[8][9] These may involve the induction of apoptosis and modulation of DNA repair pathways.[9][10]
Q3: My experimental results with this compound are inconsistent. What are common sources of variability?
A: Inconsistent results can arise from several factors:
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Cell Line Integrity: Use cell lines with low passage numbers and regularly verify their identity (e.g., via STR profiling). High passage numbers can lead to genetic drift and altered phenotypes.
-
Serum Batch Variability: Fetal Bovine Serum (FBS) contains endogenous steroids that can vary significantly between batches. This can interfere with experiments studying androgen deprivation. Consider using charcoal-stripped FBS to minimize this variability.
-
Drug Preparation and Storage: Prepare fresh stock solutions of Abiraterone acetate in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before adding to media.
-
Prodrug Conversion: Abiraterone acetate is a prodrug that is hydrolyzed to the active abiraterone. The rate of this conversion can vary between cell lines depending on their endogenous esterase activity.
Q4: I'm observing cytotoxicity in an androgen-receptor (AR)-negative cell line. Is this expected?
A: Yes, this is a reported phenomenon. Studies have shown that abiraterone can induce cell death and inhibit cell growth in AR-negative prostate cancer cell lines like PC3 and DU145.[8][9] The applied concentration of 40 μM abiraterone acetate induced approximately 50% cell death in these lines after 48 hours.[9] This suggests that the cytotoxic effects are not solely mediated by androgen deprivation or direct AR antagonism. Potential mechanisms include the induction of apoptosis and interference with DNA damage repair pathways.[9][10]
Section 2: Troubleshooting Guide
Problem: Unexpectedly high or variable cytotoxicity is observed across experiments.
| Possible Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify calculations and ensure the stock solution is properly dissolved and mixed. Perform a fresh dose-response experiment with a wide concentration range to determine the EC50 in your specific cell line. |
| Off-Target Toxicity | This is plausible, especially at high concentrations. Follow the workflow in Protocol 2 to differentiate between on-target and off-target effects. Compare results in your experimental line with a control cell line that does not express CYP17A1. |
| Cell Line Health/Contamination | Test for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Solvent Toxicity | Run a vehicle control (e.g., DMSO) at the highest concentration used in your experiment to ensure the solvent itself is not causing cytotoxicity. |
Problem: The observed cellular effect does not seem to be caused by androgen deprivation.
| Possible Cause | Recommended Solution |
| Off-Target Mechanism | The effect may be due to direct AR antagonism or another unknown off-target interaction. |
| Androgen-Independent Signaling | The cell line may have developed resistance or relies on alternative growth pathways. |
| Experimental Design | Perform an androgen rescue experiment (see Protocol 3). If adding back androgens (e.g., DHT) does not reverse the effect, it is likely independent of androgen synthesis inhibition. Analyze the expression of AR-regulated genes (e.g., PSA, TMPRSS2) via qPCR to confirm that the androgen signaling axis is being modulated as expected. |
Section 3: Data & Protocols
Data Tables
Table 1: Reported Cytotoxicity of Abiraterone Acetate (AA) in AR-Negative Cell Lines
| Cell Line | Compound | Metric | Value | Treatment Time | Citation |
| PC3 | Abiraterone Acetate | % Cell Death | ~50% | 48 hours | [9] |
| DU145 | Abiraterone Acetate | % Cell Death | ~50% | 48 hours | [9] |
Table 2: Comparison of Selectivity of CYP17A1 Inhibitors on Steroidogenic Enzymes
| Compound | Target Activity | Off-Target Effect on CYP21A2 | Citation |
| Abiraterone | Inhibits 17,20 lyase | Complete blockade observed | [5] |
| Orteronel | More selective for 17,20 lyase | Not reported to block CYP21A2 | [5] |
| Galeterone | Inhibits 17,20 lyase | Not reported to block CYP21A2 | [5] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in appropriate cell culture media (e.g., with charcoal-stripped FBS). Remove the old media from the cells and add 100 µL of the drug-containing media. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or other solubilizing agent to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Workflow for Differentiating On-Target vs. Off-Target Effects
This workflow guides the investigation of an unexpected cellular phenotype observed after treatment with this compound.
Protocol 3: Androgen Rescue Experiment
This protocol is designed to determine if an observed effect of abiraterone is due to its on-target inhibition of androgen synthesis.
-
Cell Culture: Culture androgen-sensitive cells (e.g., LNCaP) in media supplemented with charcoal-stripped FBS for at least 48 hours to deplete endogenous androgens.
-
Experimental Groups: Prepare the following treatment groups:
-
Vehicle Control (e.g., DMSO)
-
This compound at the desired concentration (e.g., 10 µM)
-
Dihydrotestosterone (DHT) only (e.g., 1-10 nM)
-
This compound + DHT (co-treatment)
-
-
Treatment: Treat the cells with the respective compounds for the desired duration (e.g., 48 hours).
-
Assay: Perform the relevant assay to measure the phenotype of interest (e.g., cell viability via MTT, gene expression via qPCR, protein levels via Western blot).
-
Interpretation:
-
If the effect of abiraterone is reversed or blocked by the co-treatment with DHT, the effect is highly likely to be on-target (i.e., mediated by androgen deprivation).
-
If the effect of abiraterone is not reversed by DHT, the effect is likely off-target and independent of androgen synthesis.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]
- 3. onclive.com [onclive.com]
- 4. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity of anti-prostate cancer CYP17A1 inhibitors on androgen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prostatecancertopics.com [prostatecancertopics.com]
- 7. Abiraterone acetate exerts a cytotoxic effect in human prostate cancer cell lines | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. P2Y1 agonist HIC in combination with androgen receptor inhibitor abiraterone acetate impairs cell growth of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of (3R)-Abiraterone Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (3R)-Abiraterone Acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are experiencing low yields in the Suzuki coupling step to introduce the pyridine ring. What are the critical parameters to optimize?
A: Low yields in the Suzuki coupling reaction are a common challenge. The efficiency of this step is highly dependent on the choice of catalyst, ligand, base, and solvent. Optimization of these parameters is crucial for achieving high yields.
-
Catalyst and Ligand: The combination of the palladium source and the phosphine ligand is critical. For the coupling of a 17-N-toluenesulfonylhydrazone intermediate with 3-bromopyridine, a combination of Pd2(dba)3 as the catalyst and Xphos as the ligand has been shown to be effective.[1] Other ligands like SPhos have also shown good reactivity.[1]
-
Base: The choice of base plays a significant role. Lithium tert-butoxide (LiOtBu) is an effective base for this transformation.[1] However, increasing the loading of LiOtBu may lead to more by-products.[1]
-
Solvent: The reaction solvent can significantly impact yield. 1,4-dioxane is often the optimal solvent for this type of cross-coupling reaction.[1] Solvents like toluene may result in poor solubility and reaction failure, while THF may not allow for a sufficiently high reaction temperature.[1]
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Intermediate Stability: The nature of the coupling partner is also important. While routes involving 17-enol triflates are common, they can be costly and lead to by-products.[1] The use of 17-iodo intermediates can be sluggish, sometimes requiring up to four days for the reaction to complete.[1]
Q2: Our final product is difficult to purify, and recrystallization alone is insufficient. What strategies can we employ?
A: Purification of Abiraterone Acetate can be challenging due to the presence of structurally similar impurities that may co-crystallize with the product.[1]
-
Chromatography: Column chromatography is frequently required to remove persistent by-products.[1] A common system involves using a mixture of methanol and dichloromethane as the eluent.[1]
-
Impurity Removal: Certain impurities, such as the 4,4- and 5-impurities mentioned in some syntheses, cannot be removed by recrystallization and necessitate chromatographic purification.
-
Alternative Purification: For large-scale synthesis where column chromatography is less ideal, alternative methods like hydrophobic interaction chromatography using polymer resins (e.g., Amberlite XAD) have been developed.[2] This method can effectively purify crude Abiraterone Acetate from a purity of 50-95% to over 99.5%, while also removing heavy metals like palladium.[2]
Q3: We are observing a significant amount of the deacylated impurity (Abiraterone) in our synthesis. How can this be minimized?
A: The formation of the deacylated impurity at the C-3 position is a critical issue that can impact overall yield and purity.[3] This impurity can arise during the formation of intermediates like the 17-hydrazone from dehydroepiandrosterone-3-acetate (DHEA-acetate).[3]
-
Reaction Conditions: The formation of this impurity is sensitive to reaction parameters. A Design of Experiments (DoE) approach can be employed to identify the critical process parameters that control its formation.[3]
-
Hydrazone Formation: In the synthesis of the hydrazone intermediate from DHEA-acetate using hydrazine hydrate, incomplete conversion and the formation of the deacylated impurity (around 5%) have been observed.[3] Careful control of reaction time, temperature, and stoichiometry of reagents is necessary to improve selectivity.[3]
Q4: Is there a risk of epimerization at the 3-position, leading to the formation of the (3S)-diastereomer?
A: The (3R)-stereochemistry, corresponding to the natural 3β-configuration of the starting material DHEA, is generally stable throughout the synthesis. However, certain reaction conditions could potentially lead to epimerization.
-
Oxidation-Reduction Sequence: Any step that involves oxidation of the 3β-hydroxyl group to a 3-keto group, followed by a non-stereoselective reduction, could lead to a mixture of 3β (3R) and 3α (3S) isomers.
-
Oppenauer Oxidation: The Oppenauer oxidation is a classic method for oxidizing secondary alcohols to ketones in steroid chemistry, often using an aluminum alkoxide catalyst and a ketone solvent like acetone.[4][5][6] While highly selective for secondary alcohols, its reversibility (the Meerwein-Ponndorf-Verley reduction) could potentially lead to epimerization if equilibrium is not properly controlled.[4] Side reactions like aldol condensation of the ketone product can also occur.[4] It is crucial to use anhydrous solvents to prevent side reactions like the Tischenko reaction.[4] For steroid substrates, this oxidation is highly selective for the 3-hydroxyl group.[7] If such a step is employed, careful control of conditions is necessary to maintain the desired stereochemistry upon subsequent reduction.
Q5: What are the common side reactions during the formation of the 16,17-diene system, and how can they be avoided?
A: The formation of the 16,17-double bond, typically via a 17-enol triflate or a 17-vinyl iodide intermediate, can be accompanied by side reactions.
-
Triflate Formation: When preparing the 17-enol triflate from DHEA-acetate and triflic anhydride, a common by-product is androsta-3,5,16-trien-17-yl triflate.[1] The choice of base is important; using triethylamine (TEA) instead of the more expensive 2,6-di-tert-butyl-4-methylpyridine (DTBMP) can help reduce the formation of by-products, although it may lead to lower yield and purity.[1]
-
Vinyl Iodide Formation: In the synthesis of the 17-vinyl iodide intermediate from the corresponding hydrazone, the formation of a 17-methyl impurity has been identified as a critical issue.[3] Process optimization through a Design of Experiments (DoE) approach has been shown to control the formation of this impurity, leading to selectivities of around 85%.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.
Table 1: Comparison of Suzuki Coupling Conditions for Hydrazone Intermediate [1]
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd2(dba)3 | Xphos | LiOtBu | 1,4-dioxane | 110 | 51.9 |
| Pd2(dba)3 | SPhos | LiOtBu | 1,4-dioxane | 110 | Good |
| Pd(OAc)2 | Xphos | LiOtBu | Toluene | 110 | 0 |
| Pd2(dba)3 | Xphos | LiOtBu | THF | 75 | Low |
| Pd2(dba)3 | Binap | LiOtBu | 1,4-dioxane | 110 | Low |
| Pd2(dba)3 | dppb | LiOtBu | 1,4-dioxane | 110 | Low |
Table 2: Process Optimization Results Using Design of Experiments (DoE) [3]
| Step | Intermediate/Product | Key Impurity Controlled | Selectivity (%) | Purity (%) | Throughput Improvement |
| 1 | Hydrazone | Deacylated Impurity | 95 | 99 | 25% to 57% |
| 2 | Vinyl Iodide | 17-Methyl Impurity | 85 | 96 | 25% to 57% |
| 3 | Abiraterone Acetate | Hydroxy and Diene Impurities | 82 | 99 | 25% to 57% |
Experimental Protocols
Protocol 1: Synthesis via Tosylhydrazone Intermediate [1]
-
Formation of Tosylhydrazone: Dehydroepiandrosterone is reacted with p-toluenesulfonylhydrazide in methanol at reflux to yield dehydroisoandrosterone-17-N-toluenesulfonylhydrazone.
-
Cross-Coupling Reaction:
-
To a flask purged with nitrogen, add the tosylhydrazone intermediate (1 equiv.), 3-bromopyridine (1.2 equiv.), Pd2(dba)3 (0.05 equiv.), Xphos (0.1 equiv.), and LiOtBu (1 equiv.).
-
Add 1,4-dioxane as the solvent.
-
Heat the mixture to reflux (110 °C) with stirring for 24 hours. The solution will turn from dark brown to orange.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and cold water at 10 °C.
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Separate the organic phase and wash it with water.
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Purify the product by column chromatography (MeOH/CH2Cl2, 1:100).
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Remove the solvent by vacuum distillation and dry the product over anhydrous sodium sulfate.
-
-
Acetylation: The resulting Abiraterone is acetylated using standard procedures to yield Abiraterone Acetate.
Protocol 2: Synthesis via Vinyl Iodide Intermediate [3]
-
Hydrazone Formation:
-
Charge dehydroepiandrosterone-3-acetate (DHEA-acetate), ethyl acetate, and isopropyl alcohol into a round-bottom flask at 25–30 °C.
-
Add hydrazine hydrate and heat the reaction mixture to 65–70 °C for approximately 6 hours.
-
Isolate the hydrazone intermediate.
-
-
Vinyl Iodide Formation:
-
The hydrazone intermediate is oxidized using iodine in the presence of tetramethylguanidine (TMG) base.
-
Slowly add a solution of the hydrazone intermediate in ethyl acetate to a mixture of iodine and TMG at 15–20 °C.
-
Maintain the temperature for 2–3 hours to form the vinyl iodide intermediate.
-
-
Suzuki–Miyaura Coupling:
-
Perform the coupling reaction with diethyl(3-pyridyl)borane in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a base like sodium carbonate to yield Abiraterone Acetate.
-
Protocol 3: Final Acetylation Step [8]
-
Add Abiraterone (1 equiv.), dichloromethane, and triethylamine (1.7 equiv.) to a reaction flask.
-
Cool the mixture to 0-5 °C.
-
Slowly add acetic anhydride (1.7 equiv.) dropwise.
-
After the addition, allow the mixture to warm to room temperature and maintain the reaction for 3 hours.
-
Wash the organic layer with water and 1 N aqueous sodium bicarbonate solution.
-
Concentrate the organic layer to dryness.
-
Recrystallize the crude product from 90% ethanol aqueous solution to obtain pure Abiraterone Acetate.
Visualizations
The following diagram illustrates a common synthetic workflow for Abiraterone Acetate, highlighting key challenges.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. EP2909225B1 - Process for the purification of abiraterone acetate - Google Patents [patents.google.com]
- 3. Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 5. Oppenauer Oxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. organicreactions.org [organicreactions.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Abiraterone acetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Analysis of (3r)-Abiraterone Acetate Degradation
This guide provides researchers, scientists, and drug development professionals with essential information on the stress degradation behavior of (3r)-Abiraterone acetate. It includes frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and a summary of degradation products identified under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under which conditions is Abiraterone acetate most likely to degrade? A1: Abiraterone acetate is highly susceptible to degradation under acidic and alkaline hydrolytic conditions.[1][2] Significant degradation is observed when the drug is exposed to acids (like 0.1 N HCl) and bases (like 0.1 N NaOH), especially at elevated temperatures.[1][3][4] In contrast, it shows high resistance to oxidative, thermal, and photolytic stress, with minimal decomposition observed under these conditions.[1][2][3][4]
Q2: What is the primary degradation product under hydrolytic stress? A2: The major degradation pathway under both acidic and alkaline conditions is the hydrolysis of the acetate ester bond to form Abiraterone.[1] This is considered a hydrolytic degradation product, distinct from oxidative degradation products.[5][6]
Q3: Is Abiraterone acetate sensitive to light (photolytic degradation)? A3: While some studies report extreme resistance to photolytic degradation with less than 1% decomposition[1][2][3], another study found Abiraterone (the active metabolite, not the acetate form) to be sensitive to UV light, generating several mono-, di-, tri-, and tetra-oxygenated products upon prolonged exposure.[7] For routine analysis of the acetate prodrug, it is considered stable.[3][4]
Q4: How does oxidative stress affect Abiraterone acetate? A4: Abiraterone acetate is generally stable under oxidative stress, such as exposure to hydrogen peroxide (H₂O₂).[1][3][4] Studies show minimal degradation (often less than 2%), indicating a high degree of resistance to oxidation.[3][4]
Troubleshooting Guide
Issue 1: My chromatogram shows significant degradation in acidic/alkaline conditions, but the primary peak is not well-separated from the parent drug.
-
Possible Cause: The HPLC method is not optimized for separating Abiraterone acetate from its main hydrolytic degradant, Abiraterone.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Composition: Modify the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A slight change can significantly impact resolution.
-
Modify pH: Ensure the mobile phase pH is appropriate for the analytes. A pH around 3.0-4.0 is often used.
-
Change Column: If resolution issues persist, consider using a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column) or a column with a smaller particle size (e.g., 3 µm) for higher efficiency.[1][3]
-
Optimize Gradient: If using a gradient elution, adjust the slope of the gradient to increase the separation between the closely eluting peaks.
-
Issue 2: I see multiple small, unidentified peaks in my photolytic or oxidative stress samples.
-
Possible Cause: While Abiraterone acetate itself is stable, prolonged or harsh stress conditions might generate minor secondary degradants or side-products.[7]
-
Troubleshooting Steps:
-
Confirm with LC-MS: Use a mass spectrometer detector to get mass-to-charge (m/z) information for these unknown peaks. This is the most effective way to identify and characterize potential degradation products.[1][2][7]
-
Analyze a Control Sample: Run an unstressed sample to ensure these peaks are not impurities from the starting material or system contaminants.
-
Review Stress Conditions: Ensure the stress conditions are not excessively harsh, as this can lead to unrealistic degradation pathways not relevant to real-world stability.
-
Issue 3: The peak area and retention time for my standards are inconsistent.
-
Possible Cause: This may indicate issues with system suitability, such as inadequate column equilibration, mobile phase instability, or injector problems.
-
Troubleshooting Steps:
-
Ensure System Equilibration: Flush the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before starting the sequence.
-
Prepare Fresh Mobile Phase: Buffers and aqueous mobile phases should be prepared fresh daily and degassed properly to avoid bubble formation.
-
Perform System Suitability Tests: Before running samples, inject a standard solution multiple times (e.g., 5-6 injections) and check that the relative standard deviation (%RSD) for retention time, peak area, and tailing factor are within acceptable limits (typically <2%).
-
Experimental Protocols & Data
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Below are typical conditions and results compiled from multiple studies.
Forced Degradation Conditions
| Stress Condition | Reagent/Method | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C - 80°C | 30 minutes |
| Alkaline Hydrolysis | 0.1 N NaOH | 50°C - 80°C | 30 minutes |
| Oxidative | 3% - 30% H₂O₂ | 40°C - 60°C | 30 minutes |
| Thermal | Hot Air Oven (Solid or Solution) | 80°C - 105°C | 30 min - 7 days |
| Photolytic | UV Chamber (Solid or Solution) | Ambient | 3 hours - 7 days |
References for conditions:[1][2][3][4][8]
Summary of Degradation Products
| Stress Condition | % Degradation Reported | Degradation Product(s) Identified | m/z [M+H]⁺ |
| Acid Hydrolysis | 15% - 63% | Abiraterone | 350.3 |
| Alkaline Hydrolysis | 12% - 26% | Abiraterone | 350.3 |
| Oxidative | < 2% | Negligible Degradation | - |
| Thermal | < 2% | Negligible Degradation | - |
| Photolytic | < 2% | Negligible Degradation | - |
References for data:[1][2][3][4]. Note: The primary degradant in hydrolytic conditions has a mass corresponding to Abiraterone, as the acetate group is cleaved.
Example Analytical Method (RP-HPLC)
-
Column: C18 (e.g., Capcell PAK C18, 100 x 4.6 mm, 3 µm)[1][3]
-
Mobile Phase: 0.1% Acetic Acid and Acetonitrile (ACN) in an 11:89 v/v ratio[1][3]
-
Column Temperature: Ambient (~25°C)[1]
-
Injection Volume: 20 µL[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for stress testing and analysis of Abiraterone acetate.
Troubleshooting Logic for Unexpected Chromatographic Peaks
Caption: Decision tree for troubleshooting unknown peaks in degradation studies.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. AQbD Driven Development of an RP-HPLC Method for the Quantitation of Abiraterone Acetate for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014009437A1 - Oxidation stability of abiraterone acetate - Google Patents [patents.google.com]
- 6. WO2014009437A1 - Oxidation stability of abiraterone acetate - Google Patents [patents.google.com]
- 7. Analysis of abiraterone stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
how to prevent precipitation of (3r)-Abiraterone acetate in media
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the precipitation of (3r)-Abiraterone acetate in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous cell culture media?
A: this compound is a lipophilic molecule that is practically insoluble in aqueous solutions.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[3][4] Precipitation typically occurs when a concentrated stock solution, prepared in an organic solvent like DMSO or ethanol, is diluted into an aqueous medium such as cell culture media or phosphate-buffered saline (PBS). The organic solvent disperses, and the drug "crashes out" of the solution because its concentration exceeds its solubility limit in the now predominantly aqueous environment.
Q2: What is the best organic solvent for making a stock solution?
A: Ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) are all suitable solvents for creating a stock solution.[5][6] Ethanol and DMF offer higher solubility (~16 mg/mL) compared to DMSO (~2 mg/mL).[5][6] For cell-based assays, it is often recommended to first dissolve the compound in ethanol before further dilution into aqueous buffers to maximize solubility.[5][6]
Q3: How long can I store my prepared solutions?
A: Concentrated stock solutions in a suitable organic solvent (like ethanol or DMSO) are stable for at least two years when stored at -20°C.[6] However, aqueous working solutions are significantly less stable and it is not recommended to store them for more than one day.[5][6] Prepare fresh aqueous dilutions for each experiment to ensure consistency and avoid precipitation.
Solubility Data
For successful experimentation, it is crucial to work below the solubility limits of this compound in your chosen solvents and media.
| Solvent/Medium | Solubility | Reference |
| Ethanol | ~16 mg/mL | [5][6] |
| Dimethylformamide (DMF) | ~16 mg/mL | [5][6] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [5][6] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [5][6] |
| Water | Practically Insoluble (<0.5 µg/mL) | [1][3] |
Experimental Protocols
Following these detailed protocols will minimize the risk of precipitation during solution preparation.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the steps for preparing a stable, concentrated stock solution of this compound.
-
Weighing: Accurately weigh the required amount of this compound, which is supplied as a crystalline solid.[5][6]
-
Solvent Selection: Choose a high-purity organic solvent. Ethanol is recommended for applications requiring further dilution into aqueous media.[5][6]
-
Dissolution:
-
Storage: Store the stock solution in a tightly sealed vial at -20°C for long-term stability.[5][6]
Protocol 2: Preparation of a Working Solution in Aqueous Media
This protocol is critical for preventing precipitation when diluting the stock solution into your experimental medium.
-
Stock Solution Choice: Begin with a stock solution prepared in ethanol for maximum aqueous solubility.[5][6]
-
Pre-warm Media: Warm your cell culture medium or buffer to 37°C. This can slightly increase the solubility and prevent precipitation caused by temperature shock.
-
Serial Dilution: Perform serial dilutions. Do not add the highly concentrated stock directly into the final volume of the medium. A two-step dilution is often effective.
-
Vortexing/Stirring: Add the stock solution dropwise into the vortex of the aqueous medium while it is being actively stirred or vortexed. This ensures rapid and even dispersion, preventing localized areas of high concentration that can initiate precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.
-
Visual Inspection: After preparation, visually inspect the solution for any signs of precipitation (e.g., cloudiness, crystals, or film).
-
Fresh Preparation: Prepare working solutions fresh for each experiment and do not store them for more than a day.[5][6]
Troubleshooting Guide
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. arasto.com [arasto.com]
- 2. WO2014009437A1 - Oxidation stability of abiraterone acetate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. revistaseug.ugr.es [revistaseug.ugr.es]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
comparing the efficacy of (3r)-Abiraterone acetate vs. (3s)-Abiraterone acetate
An examination of the therapeutically relevant stereoisomer of Abiraterone Acetate in the treatment of castration-resistant prostate cancer.
Introduction
Abiraterone acetate is a cornerstone in the management of advanced prostate cancer. It is the acetate prodrug of abiraterone, a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase). This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue. By inhibiting CYP17A1, abiraterone effectively reduces the production of testosterone and other androgens that fuel prostate cancer growth.
A critical aspect of abiraterone acetate's chemical structure is its stereochemistry. The commercially available and therapeutically utilized form of abiraterone acetate possesses a specific stereoconfiguration at the 3rd position of the steroid nucleus, designated as (3S). This corresponds to the natural 3β-hydroxyl configuration of its steroidal precursors. The alternative (3R) stereoisomer, or the 3α-epimer, is not used in the clinically approved drug. Consequently, a direct comparative efficacy study between (3R)-Abiraterone acetate and (3S)-Abiraterone acetate is not available in published scientific literature. This guide, therefore, focuses on the extensive experimental and clinical data available for the active (3S)-Abiraterone acetate.
Mechanism of Action: (3S)-Abiraterone Acetate
(3S)-Abiraterone acetate is rapidly deacetylated in vivo to its active metabolite, abiraterone. Abiraterone then acts as an irreversible inhibitor of CYP17A1. The inhibition of this enzyme has a dual effect on the androgen biosynthesis pathway, blocking both the 17α-hydroxylase and the 17,20-lyase activities. This leads to a significant reduction in the synthesis of androgens, including testosterone and dihydrotestosterone (DHT).
head-to-head comparison of (3r)-Abiraterone acetate and enzalutamide in vitro
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two pivotal drugs in the treatment of castration-resistant prostate cancer (CRPC): Abiraterone acetate and Enzalutamide. While the query specified "(3r)-Abiraterone acetate," the vast majority of published comparative data focuses on the active metabolite, Abiraterone. Abiraterone acetate is the prodrug form that is converted to Abiraterone in vivo. Therefore, this comparison will focus on the widely studied and clinically relevant active compound, Abiraterone, versus Enzalutamide.
Both drugs are cornerstones of advanced prostate cancer therapy, but they target the androgen receptor (AR) signaling axis through distinct mechanisms.[1][2] Understanding their differential effects at the cellular and molecular level is critical for developing next-generation therapies and rational combination strategies.
Mechanism of Action: A Tale of Two Inhibitors
Abiraterone and Enzalutamide both function to suppress AR signaling, a key driver of prostate cancer cell growth and survival.[1] However, they achieve this goal by acting on different points in the pathway.
-
Abiraterone: This agent is a selective and irreversible inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[3][4] By blocking CYP17A1, Abiraterone prevents the synthesis of androgens like testosterone and dihydrotestosterone (DHT) from cholesterol precursors in the adrenal glands, testes, and within the tumor microenvironment.[1][4]
-
Enzalutamide: This drug is a potent, second-generation androgen receptor antagonist.[2] Its mechanism is multi-pronged: it competitively blocks the binding of androgens to the ligand-binding domain of the AR, inhibits the nuclear translocation of the AR, and impairs the association of the AR with DNA, thereby preventing the transcription of target genes.[5][6]
The distinct mechanisms are visualized in the signaling pathway diagram below.
Quantitative Data: In Vitro Efficacy
The cytotoxic and cytostatic effects of Abiraterone and Enzalutamide have been evaluated across various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric for comparison. The data below is compiled from studies performing direct head-to-head comparisons.
| Drug | Cell Line | AR Status | IC50 (µM) | Reference |
| Abiraterone | LNCaP | Androgen-Sensitive | ~2.5 - 15.1 | [7][8][9] |
| PC-3 | AR-Negative | ~17.5 | [7][9] | |
| 22RV1 | Androgen-Indep. (AR-V7+) | >25 | [5] | |
| DU-145 | AR-Negative | ~12.5 | [10] | |
| Enzalutamide | LNCaP | Androgen-Sensitive | ~1.0 - 15.8 | [7][9][11][12] |
| PC-3 | AR-Negative | >50 | [7][9] | |
| 22RV1 | Androgen-Indep. (AR-V7+) | >25 | [5] | |
| C4-2B | Androgen-Indep. | ~1.2 | [13] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay type).
The data indicates that in androgen-sensitive LNCaP cells, both drugs are effective inhibitors of cell growth.[7][9] Notably, Abiraterone demonstrates activity against AR-negative cell lines like PC-3 and DU-145, suggesting potential AR-independent mechanisms, whereas Enzalutamide's potency is significantly lower in these cells.[7][9][14] Both drugs show reduced efficacy in the 22RV1 cell line, which expresses the AR-V7 splice variant, a known resistance mechanism.[4][5]
Experimental Protocols
The quantitative data presented above is typically generated using cell viability and proliferation assays. Below is a representative protocol.
Protocol: Cell Viability Assessment via MTT Assay
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3) are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Stock solutions of Abiraterone and Enzalutamide are prepared in a suitable solvent (e.g., DMSO). A dilution series is prepared in cell culture medium to achieve a range of final concentrations (e.g., 10 nM to 100 µM). The medium in the wells is replaced with the drug-containing medium. Control wells receive medium with the vehicle (DMSO) at the highest concentration used.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Staining: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT to a purple formazan product.
-
Data Acquisition: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
References
- 1. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Cross-Resistance to Abiraterone and Enzalutamide in Castration Resistance Prostate Cancer Cellular Models Is Mediated by AR Transcriptional Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Aspects of the Two Novel Oral Drugs Used for Metastatic Castration-Resistant Prostate Cancer: Abiraterone Acetate and Enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation [frontiersin.org]
- 8. Abiraterone acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Androgenic Activity of (3R)-Abiraterone Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-androgenic activity of Abiraterone acetate, a key therapeutic agent in the management of advanced prostate cancer. While the commercially available drug is a racemic mixture, this guide seeks to validate the activity of the (3R)-stereoisomer. However, a comprehensive search of publicly available scientific literature did not yield studies that have isolated and independently evaluated the anti-androgenic activity of (3R)-Abiraterone acetate versus its (3S)-enantiomer. The data presented herein pertains to the widely studied Abiraterone acetate (racemic mixture) and its primary active metabolite, Abiraterone, along with other relevant metabolites.
Introduction to Abiraterone Acetate's Anti-Androgenic Mechanisms
Abiraterone acetate is a prodrug that is rapidly converted in vivo to its active form, Abiraterone. Its primary mechanism of action is the potent and selective inhibition of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), which is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue. By inhibiting CYP17A1, Abiraterone effectively reduces the production of androgens, including testosterone and dihydrotestosterone (DHT), thereby depriving prostate cancer cells of the hormonal stimulation they require for growth and proliferation.[1][2]
Beyond its role as a potent androgen biosynthesis inhibitor, Abiraterone and its metabolites also exhibit direct anti-androgenic effects by acting as antagonists of the androgen receptor (AR). This dual mechanism of action, targeting both androgen production and androgen receptor signaling, underscores its efficacy in treating castration-resistant prostate cancer (CRPC).
Comparative Quantitative Data
The following tables summarize the available quantitative data on the inhibitory activity of Abiraterone and its key metabolites. It is important to note that direct comparative data for the (3R)- and (3S)- stereoisomers of Abiraterone acetate is not currently available in the literature.
Table 1: Inhibition of Human CYP17A1 by Abiraterone
| Compound | CYP17A1 17α-hydroxylase IC₅₀ (nM) | CYP17A1 17,20-lyase IC₅₀ (nM) | Reference |
| Abiraterone | 15 | 2.5 | [1] |
Table 2: Comparative Anti-proliferative Activity in LNCaP Prostate Cancer Cells
| Compound | IC₅₀ (µM) | Cell Line | Notes | Reference |
| Abiraterone Acetate | ~10 (at 120h) | LNCaP | ||
| Abiraterone | Not explicitly stated | LNCaP | ||
| Enzalutamide | Not explicitly stated | LNCaP | Comparative anti-androgen |
Note: IC₅₀ values for cell proliferation can vary significantly based on experimental conditions such as incubation time and cell density.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Androgen Biosynthesis and Abiraterone's Site of Action
Caption: Androgen synthesis pathway and the inhibitory action of Abiraterone on CYP17A1.
Experimental Workflow for Validating Anti-Androgenic Activity
Caption: A typical experimental workflow for the validation of anti-androgenic compounds.
Detailed Experimental Protocols
CYP17A1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase
-
Cytochrome b5
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Substrates: [³H]-Progesterone (for 17α-hydroxylase activity) and [³H]-17α-hydroxypregnenolone (for 17,20-lyase activity)
-
Test compound (this compound) and reference compound (Abiraterone)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the CYP17A1 enzyme, cytochrome P450 reductase, cytochrome b5, and the NADPH regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Add varying concentrations of the test compound or reference compound to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction for a defined period at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Extract the steroid products using an organic solvent (e.g., ethyl acetate).
-
Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)
-
Radiolabeled androgen: [³H]-R1881 (a synthetic androgen)
-
Test compound (this compound) and reference compound (unlabeled R1881 or Dihydrotestosterone)
-
Assay buffer (e.g., Tris-HCl with additives to stabilize the receptor)
-
Method for separating bound from free radioligand (e.g., hydroxylapatite, dextran-coated charcoal, or filter binding)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the test compound and the reference compound.
-
In a multi-well plate, incubate a constant concentration of the androgen receptor and the radiolabeled androgen with the varying concentrations of the test or reference compound.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the receptor-bound radioligand from the free radioligand using one of the separation methods.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ value from the competition curve.
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
LNCaP Cell Proliferation Assay
Objective: To assess the effect of a test compound on the proliferation of androgen-sensitive prostate cancer cells.
Materials:
-
LNCaP human prostate cancer cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Dihydrotestosterone (DHT) as an androgenic stimulus
-
Test compound (this compound) and a reference anti-androgen (e.g., Bicalutamide or Enzalutamide)
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or a DNA-binding fluorescent dye)
-
Multi-well plate reader
Procedure:
-
Culture LNCaP cells in standard medium until they reach a suitable confluency.
-
Harvest the cells and seed them into 96-well plates in a medium containing charcoal-stripped FBS. Allow the cells to attach and enter a quiescent state.
-
Treat the cells with a constant, sub-maximal concentration of DHT to stimulate proliferation.
-
Concurrently, treat the cells with a range of concentrations of the test compound or the reference anti-androgen. Include appropriate controls (vehicle, DHT alone, test compound alone).
-
Incubate the plates for a period of 3 to 6 days.
-
At the end of the incubation period, add the cell proliferation detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a multi-well plate reader.
-
Calculate the percentage of inhibition of DHT-stimulated proliferation for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
While Abiraterone acetate has proven to be a highly effective anti-androgenic agent for the treatment of advanced prostate cancer, the specific contribution of its (3R)-stereoisomer to its overall activity remains to be elucidated through direct comparative studies. The experimental protocols detailed in this guide provide a robust framework for such an investigation. Future research focusing on the stereoselective synthesis and biological evaluation of Abiraterone acetate's enantiomers is warranted to potentially refine and optimize this important therapeutic agent. The provided data on Abiraterone and its metabolites serves as a valuable benchmark for these future comparative analyses.
References
Cross-Reactivity of (3R)-Abiraterone Acetate with Cytochrome P450 Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abiraterone acetate, a prodrug of the potent cytochrome P450 17A1 (CYP17A1) inhibitor abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer. Its therapeutic efficacy lies in its ability to block androgen biosynthesis. However, the potential for cross-reactivity with other cytochrome P450 (CYP) enzymes is a critical consideration in drug development, influencing potential drug-drug interactions and off-target effects. This guide provides a comparative analysis of the cross-reactivity of the (3R)-stereoisomer of abiraterone acetate with other key human CYP enzymes, supported by available experimental data.
Overview of (3R)-Abiraterone Acetate and CYP Enzyme Interactions
Abiraterone acetate is administered as a racemic mixture, and upon hydrolysis, its active metabolite, abiraterone, inhibits CYP17A1. While the primary focus of research has been on abiraterone's potent inhibition of CYP17A1, understanding its interaction with a broader range of CYP enzymes is essential for a comprehensive safety and efficacy profile. The stereochemistry of the drug molecule can significantly influence its interaction with enzymes. However, specific quantitative data directly comparing the inhibitory effects of the (3R)- and (3S)- stereoisomers of abiraterone acetate on a wide panel of CYP enzymes is limited in publicly available literature. The data presented here primarily pertains to abiraterone, the active metabolite, and should be considered as a surrogate for understanding the potential cross-reactivity of its parent prodrug, this compound.
Quantitative Comparison of CYP Enzyme Inhibition
The following table summarizes the available quantitative data on the inhibitory activity of abiraterone against various cytochrome P450 enzymes. It is important to note that this data does not distinguish between the stereoisomers of abiraterone.
| Cytochrome P450 Isoform | Inhibitory Potency (IC₅₀/Kᵢ) | Reference Compound |
| CYP17A1 | IC₅₀: 2.5 nM (17α-hydroxylase) | Abiraterone[1] |
| IC₅₀: 15 nM (17,20-lyase) | Abiraterone[1] | |
| CYP2C9 | IC₅₀: 13.9 µM | Abiraterone[2] |
| Kₛ: 1.73 ± 0.14 µM | Abiraterone[2] |
Note: IC₅₀ represents the half-maximal inhibitory concentration, and Kᵢ represents the inhibition constant. A lower value indicates a more potent inhibition. Kₛ is the spectral dissociation constant.
Signaling Pathway and Experimental Workflow
To visualize the interaction of this compound with various CYP enzymes and the experimental approach to determine this, the following diagrams are provided.
Figure 1. Interaction of this compound with CYP Enzymes.
Figure 2. Experimental Workflow for CYP Inhibition Assay.
Experimental Protocols
The determination of the inhibitory potential of a compound against cytochrome P450 enzymes is typically conducted using in vitro assays with human liver microsomes or recombinant CYP enzymes. Below is a detailed, generalized protocol for a cytochrome P450 inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for various human cytochrome P450 isoforms.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the CYP-specific probe substrates.
-
Prepare working solutions of human liver microsomes in potassium phosphate buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes, the specific probe substrate, and varying concentrations of this compound to the appropriate wells. Include control wells with no inhibitor and wells with a known inhibitor for each CYP isoform as a positive control.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the enzymes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard. The internal standard is used to normalize for variations in sample processing and instrument response.
-
-
Sample Processing:
-
Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate in each well using a validated LC-MS/MS method. The method should be optimized for the separation and detection of the metabolite and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of metabolite formed in each well.
-
Calculate the percentage of inhibition of the CYP enzyme activity at each concentration of this compound relative to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response model to determine the IC₅₀ value.
-
Discussion and Conclusion
The available data indicates that abiraterone, the active metabolite of this compound, is a highly potent inhibitor of its target enzyme, CYP17A1. Its inhibitory effect on other CYP enzymes, such as CYP2C9, is significantly less potent, suggesting a degree of selectivity. The IC₅₀ value for abiraterone against CYP2C9 is in the micromolar range, which is substantially higher than the nanomolar concentrations at which it inhibits CYP17A1.
However, the lack of specific data for the (3R)-stereoisomer of abiraterone acetate against a comprehensive panel of CYP enzymes represents a significant knowledge gap. The stereochemical configuration at the 3-position of the steroid A-ring could potentially influence the binding affinity and inhibitory potency towards different CYP isoforms. Therefore, further experimental studies are warranted to fully characterize the cross-reactivity profile of this compound and to definitively assess its potential for drug-drug interactions mediated by inhibition of various CYP enzymes.
For drug development professionals, these findings underscore the importance of early and comprehensive in vitro screening of drug candidates against a panel of metabolizing enzymes. While abiraterone demonstrates a favorable selectivity profile for its primary target, a thorough understanding of its interactions with other CYPs is crucial for predicting and managing potential clinical liabilities. Future research should focus on elucidating the stereoselective inhibition of CYP enzymes by abiraterone acetate to provide a more complete picture of its pharmacological profile.
References
A Comparative Analysis of (3R)-Abiraterone Acetate and Other CYP17A1 Inhibitors for Prostate Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the efficacy, selectivity, and experimental evaluation of key CYP17A1 inhibitors.
This guide provides a comprehensive comparative analysis of (3R)-Abiraterone acetate and other significant CYP17A1 inhibitors used in the research and treatment of prostate cancer. Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the androgen biosynthesis pathway, making it a key target for therapies aimed at androgen-sensitive prostate cancers, including castration-resistant prostate cancer (CRPC). This document outlines the mechanisms of action, presents comparative preclinical and clinical data, details relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows.
The Role of CYP17A1 in Androgen Synthesis
The CYP17A1 enzyme possesses dual functionality, acting as both a 17α-hydroxylase and a 17,20-lyase. These activities are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[1][2][3] In prostate cancer, androgen receptor signaling is a primary driver of tumor growth and survival.[2] Therefore, inhibiting CYP17A1 is a well-established therapeutic strategy to decrease androgen production and thereby suppress cancer progression, particularly in the context of castration-resistant disease where tumors continue to proliferate despite low testosterone levels.[2][3]
Comparative Analysis of CYP17A1 Inhibitors
This section provides a detailed comparison of this compound with other notable CYP17A1 inhibitors.
This compound
Abiraterone acetate is a prodrug that is converted in vivo to its active form, abiraterone.[2] It is a potent, selective, and irreversible inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[2][4] Preclinical studies have demonstrated its high potency, with IC50 values for 17,20-lyase and 17α-hydroxylase reported to be 2.9 nM and 4 nM, respectively.[4] Clinically, Abiraterone acetate has been shown to significantly improve overall survival in patients with metastatic CRPC.[2] However, its inhibition of 17α-hydroxylase can lead to an accumulation of mineralocorticoids, resulting in side effects such as hypertension, hypokalemia, and fluid retention.[5] This necessitates the co-administration of a corticosteroid like prednisone to mitigate these adverse effects.[5]
Orteronel (TAK-700)
Orteronel is a non-steroidal inhibitor that exhibits greater selectivity for the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity.[2][6] Preclinical data indicate that Orteronel is a potent inhibitor of human 17,20-lyase with an IC50 of 38 nM.[7] In monkey adrenal cells, it inhibited 17,20-lyase and 17α-hydroxylase with IC50 values of 27 nM and 38 nM, respectively.[1] The increased selectivity for 17,20-lyase was hypothesized to reduce the mineralocorticoid-related side effects seen with abiraterone.[2] However, clinical trials have shown a similar side effect profile to abiraterone, often still requiring corticosteroid co-administration.[2]
Seviteronel (VT-464)
Seviteronel is a non-steroidal inhibitor that is selective for the 17,20-lyase activity of CYP17A1 and also functions as an androgen receptor (AR) antagonist.[8][9] This dual mechanism of action is a distinguishing feature among CYP17A1 inhibitors. Preclinical studies have shown that seviteronel has an IC50 of 69 nM for human 17,20-lyase and 670 nM for 17α-hydroxylase, demonstrating its lyase selectivity.[8] In cell viability assays with AR-positive triple-negative breast cancer cells, seviteronel exhibited an IC50 of greater than 10 μM as a single agent, but showed radiosensitizing effects at lower concentrations.[10][11]
Galeterone (TOK-001)
Data Presentation: Comparative Tables
The following tables summarize the quantitative data for the discussed CYP17A1 inhibitors.
Table 1: In Vitro Inhibitory Activity of CYP17A1 Inhibitors
| Inhibitor | Target(s) | 17α-Hydroxylase IC50 (nM) | 17,20-Lyase IC50 (nM) | Reference(s) |
| Abiraterone | CYP17A1 (irreversible) | 4 | 2.9 | [4] |
| 201 ± 1 (progesterone 17α-hydroxylation) | [14] | |||
| 36 ± 3 | [16] | |||
| Orteronel | CYP17A1 (reversible, lyase-selective) | 38 (monkey) | 27 (monkey) | [1] |
| 38 (human) | [7] | |||
| Seviteronel | CYP17A1 (lyase-selective), AR antagonist | 670 | 69 | [8] |
| Galeterone | CYP17A1, AR antagonist, AR degradation | 503.0 ± 1.0 (progesterone 17α-hydroxylation) | [14] |
Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Clinical Efficacy of CYP17A1 Inhibitors in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Inhibitor | Phase III Trial(s) | Median Overall Survival (OS) Benefit vs. Control | Median Progression-Free Survival (PFS) Benefit vs. Control | Reference(s) |
| Abiraterone Acetate | COU-AA-301, COU-AA-302 | Significant improvement | Significant improvement | [2] |
| Orteronel | ELM-PC 4, ELM-PC 5 | Did not meet primary endpoint | Significant improvement | [2] |
| Seviteronel | Phase I/II data available | Not yet established | Not yet established | [17] |
| Galeterone | ARMOR3-SV | Did not meet primary endpoint | Not yet established | [13] |
Experimental Protocols
CYP17A1 Enzyme Inhibition Assay (IC50 Determination)
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of CYP17A1. The activity can be assessed for both the 17α-hydroxylase and 17,20-lyase functions using specific substrates and measuring the formation of their respective products.
Methodology:
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., E. coli membrane fractions).[18]
-
Substrates:
-
For 17α-hydroxylase activity: Radiolabeled [³H]-progesterone.
-
For 17,20-lyase activity: Radiolabeled [³H]-17α-hydroxypregnenolone.
-
-
Inhibitors: A range of concentrations of the test compound (e.g., this compound) and a known inhibitor as a positive control.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, substrate, and NADPH in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Analysis: Separate the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of product formed using a radioactivity detector.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Antiproliferative Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: Culture human prostate cancer cell lines (e.g., LNCaP, PC-3) in appropriate media and conditions.[19]
-
Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[19]
-
Treatment: Treat the cells with a range of concentrations of the CYP17A1 inhibitor for a specified duration (e.g., 72 hours).[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Mandatory Visualizations
CYP17A1 Signaling Pathway
Caption: Steroid biosynthesis pathway and points of inhibition by CYP17A1 inhibitors.
Experimental Workflow: CYP17A1 Inhibition Assay
Caption: Workflow for determining the IC50 of a CYP17A1 inhibitor.
References
- 1. apexbt.com [apexbt.com]
- 2. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. Structural and Functional Evaluation of Clinically Relevant Inhibitors of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Data from Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer (2023) [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of (3r)-Abiraterone Acetate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of (3r)-Abiraterone acetate with key alternatives in the context of prostate cancer research. Experimental data is presented to support the analysis of its mechanism of action.
Unveiling the Mechanism: this compound at the Molecular Level
This compound is a prodrug that is rapidly converted in vivo to its active form, Abiraterone. The primary mechanism of action of Abiraterone is the potent and selective inhibition of the enzyme Cytochrome P450 17A1 (CYP17A1).[1][2][3] This enzyme is critical for androgen biosynthesis, catalyzing both the 17α-hydroxylase and 17,20-lyase reactions. By inhibiting CYP17A1, Abiraterone effectively blocks the production of androgens, such as testosterone and dihydrotestosterone (DHT), from three key sources: the testes, the adrenal glands, and the prostate tumor itself.[3] This comprehensive androgen deprivation is central to its therapeutic effect in castration-resistant prostate cancer (CRPC).
Beyond its primary role as a CYP17A1 inhibitor, in vitro studies have suggested that Abiraterone may also exert its effects through other mechanisms, including acting as a partial antagonist of the androgen receptor (AR).
Comparative Analysis of In Vitro Efficacy
To provide a clear comparison of this compound's potency against its therapeutic target and that of its alternatives, the following tables summarize key quantitative data from various in vitro studies.
Table 1: Comparative Inhibitory Potency
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Abiraterone | CYP17A1 | Recombinant Human Enzyme | IC50: 2 nM | [4] |
| Abiraterone Acetate | CYP17A1 | Not Specified | IC50: 72 nM | [4] |
| Enzalutamide | Androgen Receptor | LNCaP Cells | IC50: 36 nM | [4] |
| Apalutamide | Androgen Receptor | Cell-free | IC50: 16 nM | [4] |
| Darolutamide | Androgen Receptor | Not Specified | Ki: 11 nM | [4] |
Table 2: Comparative Effects on Cell Viability in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Abiraterone | LNCaP | MTT | LD25 | ~10 µM | [5] |
| Enzalutamide | LNCaP | MTT | LD25 | ~20 µM | [5] |
| Abiraterone | PC3 | MTT | LD25 | ~15 µM | [5] |
| Enzalutamide | PC3 | MTT | LD25 | ~25 µM | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate reproducibility and further investigation.
CYP17A1 Enzyme Inhibition Assay (Recombinant Human CYP17A1)
This protocol outlines the determination of the inhibitory potential of a compound against human CYP17A1 enzyme activity.
Materials:
-
Recombinant human CYP17A1 enzyme
-
NADPH
-
Substrate (e.g., [³H]-progesterone or a fluorescent substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail (for radioactive assays) or a fluorescence plate reader
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant human CYP17A1 enzyme, and NADPH.
-
Add varying concentrations of the test compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Quantify the product formation. For radioactive substrates, this can be done by scintillation counting. For fluorescent substrates, measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the test compound concentration and fitting the data to a dose-response curve.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.[6]
Materials:
-
Prostate cancer cells (e.g., LNCaP) or rat prostate cytosol as a source of androgen receptor.[6]
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Unlabeled competitor (e.g., dihydrotestosterone, DHT) as a positive control
-
Test compound
-
Washing buffer (e.g., ice-cold PBS)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare whole-cell lysates or cytosolic extracts from the chosen source of the androgen receptor.
-
In a 96-well plate, add a fixed concentration of the radiolabeled androgen to each well.
-
Add increasing concentrations of the test compound or the unlabeled competitor to the wells. Include a control with only the radiolabeled androgen (total binding) and a control with a high concentration of the unlabeled competitor (non-specific binding).
-
Add the cell lysate or cytosol to each well and incubate on ice or at 4°C for a specified period to allow binding to reach equilibrium.
-
Separate the bound from the free radioligand. This can be achieved by rapid filtration through glass fiber filters or by other methods.
-
Wash the filters with ice-cold washing buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log of the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 or LD25 values.
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Androgen synthesis and signaling pathway with points of inhibition.
Caption: Experimental workflow for comparative in vitro analysis.
Caption: Logical relationship of drug mechanisms of action.
References
- 1. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Abiraterone In Vitro Is Superior to Enzalutamide in Response to Ionizing Radiation [frontiersin.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Specificity of (3R)-Abiraterone Acetate for CYP17A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of (3R)-Abiraterone acetate for the enzyme Cytochrome P450 17A1 (CYP17A1), a critical target in the treatment of castration-resistant prostate cancer. The analysis is presented in the context of the clinically approved and widely studied diastereomer, (3S)-Abiraterone acetate.
Executive Summary
Abiraterone acetate, a prodrug of the potent CYP17A1 inhibitor Abiraterone, is a cornerstone in the management of advanced prostate cancer. The clinically approved formulation is the (3S)- or (3β)-diastereomer. Extensive research has characterized its high affinity and specificity for CYP17A1. However, publicly available experimental data directly comparing the inhibitory activity of the (3R)- or (3α)-diastereomer against CYP17A1 is limited. This guide synthesizes the established data for the (3S)-diastereomer and provides a scientifically grounded perspective on the likely specificity of the (3R)-diastereomer, drawing from general principles of steroid-enzyme interactions.
Introduction to CYP17A1 and Abiraterone
CYP17A1 is a bifunctional enzyme with both 17α-hydroxylase and 17,20-lyase activities, which are essential for the biosynthesis of androgens such as testosterone.[1] In prostate cancer, tumor growth is often driven by androgens, making CYP17A1 an attractive therapeutic target.
Abiraterone, the active metabolite of Abiraterone acetate, is a potent and irreversible inhibitor of CYP17A1.[2] It is administered as the acetate ester to improve oral bioavailability.[3] The chemical structure of Abiraterone acetate is based on a steroidal scaffold, and its stereochemistry, particularly at the C3 position, is crucial for its biological activity. The clinically utilized form is specifically the (3β)-acetate, which corresponds to the (3S) configuration.
Comparative Analysis of (3S)-Abiraterone Acetate and this compound
Data on (3S)-Abiraterone (Clinically Approved)
The active metabolite, (3S)-Abiraterone, is a slow, tight-binding inhibitor of CYP17A1, exhibiting a two-step induced-fit mechanism.[4] This results in a high-affinity interaction and prolonged engagement with the enzyme's active site.
| Parameter | Value | Enzyme Activity | Reference |
| IC50 | 2.5 nM | 17,20-lyase | [2] |
| 15 nM | 17α-hydroxylase | [2] | |
| Ki * | 0.39 nM | Overall CYP17A1 inhibition | [4] |
Note: Ki represents the inhibition constant for the final high-affinity complex in a slow-binding inhibition model.*
Hypothetical Profile of (3R)-Abiraterone
In the absence of direct experimental data, the specificity of (3R)-Abiraterone for CYP17A1 is presumed to be significantly lower than that of the (3S)-isomer. The orientation of the hydroxyl group at the C3 position of the steroid nucleus is critical for proper binding within the active site of many steroid-metabolizing enzymes. A change from the equatorial (β) orientation in the (3S)-isomer to an axial (α) orientation in the (3R)-isomer would likely disrupt key interactions with amino acid residues in the enzyme's active site, leading to reduced binding affinity and inhibitory potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of Abiraterone with CYP17A1. These protocols would be applicable for a direct comparative study of the (3R) and (3S) isomers.
CYP17A1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
NADPH-cytochrome P450 reductase
-
Substrates: Progesterone (for 17α-hydroxylase activity), 17α-hydroxypregnenolone (for 17,20-lyase activity)
-
Test compounds: (3S)-Abiraterone, (3R)-Abiraterone
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADPH regenerating system
-
LC-MS/MS for product quantification
Procedure:
-
Prepare a reaction mixture containing recombinant CYP17A1, NADPH-cytochrome P450 reductase, and the NADPH regenerating system in the reaction buffer.
-
Add varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (progesterone or 17α-hydroxypregnenolone).
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analyze the formation of the respective products (17α-hydroxyprogesterone or dehydroepiandrosterone) using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Slow-Binding Inhibition Kinetics
Objective: To characterize the time-dependent inhibition of CYP17A1 and determine the kinetic parameters of slow, tight-binding inhibitors.
Procedure:
-
Follow the general procedure for the CYP17A1 inhibition assay.
-
Vary the pre-incubation time of the enzyme with the inhibitor (e.g., 0, 5, 10, 20, 30 minutes) before initiating the reaction with the substrate.
-
Measure the initial reaction velocity at each pre-incubation time point for different inhibitor concentrations.
-
Analyze the data using appropriate kinetic models for slow-binding inhibition to determine parameters such as the initial inhibition constant (Ki) and the rate constants for the formation of the final enzyme-inhibitor complex.
Visualizations
Signaling Pathway of Androgen Synthesis and Inhibition by Abiraterone
Caption: Androgen synthesis pathway and the inhibitory action of Abiraterone on CYP17A1.
Experimental Workflow for Assessing CYP17A1 Inhibition
Caption: Workflow for in vitro assessment of CYP17A1 inhibition.
Conclusion
The clinically approved (3S)-Abiraterone acetate is a highly potent and specific inhibitor of CYP17A1, a key enzyme in androgen biosynthesis. While direct experimental data for its (3R)-diastereomer is lacking in the public domain, fundamental principles of steroid-enzyme interactions strongly suggest that the (3R)-isomer would exhibit significantly lower inhibitory activity. The axial orientation of the 3-hydroxyl group in the (3R) configuration is predicted to be sterically and electronically unfavorable for optimal binding within the CYP17A1 active site. To definitively assess the specificity of this compound, direct comparative studies utilizing the experimental protocols outlined in this guide are necessary. Such research would provide valuable insights into the structure-activity relationships of CYP17A1 inhibitors and could inform the design of future therapeutic agents.
References
- 1. slow-tight-binding-inhibition-of-cyp17a1-by-abiraterone-redefines-its-kinetic-selectivity-and-dosing-regimen - Ask this paper | Bohrium [bohrium.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
Abiraterone Acetate: A Singular Stereoisomer and its Pharmacokinetic Profile
Abiraterone acetate, a cornerstone in the treatment of advanced prostate cancer, is manufactured and administered as a single, specific stereoisomer. This fact precludes a direct comparative pharmacokinetic analysis between different stereoisomers of the drug, as only one is utilized in clinical practice. The specific stereochemistry of abiraterone acetate is defined by six chiral centers, resulting in the administration of a single enantiomerically pure compound.
This guide will instead provide a comprehensive overview of the pharmacokinetics of the administered stereoisomer of abiraterone acetate and its active metabolite, abiraterone. Furthermore, it will delve into the metabolic pathways of abiraterone, offering a comparison of the pharmacokinetic profiles of its key metabolites.
Pharmacokinetic Profile of Abiraterone Acetate and Abiraterone
Abiraterone acetate is a prodrug that is rapidly and extensively hydrolyzed in vivo to its active metabolite, abiraterone.[1][2] Abiraterone is a potent and irreversible inhibitor of the enzyme CYP17A1, a critical component in the androgen biosynthesis pathway.[1][3] The pharmacokinetic parameters of both the prodrug and the active metabolite are crucial for understanding the drug's efficacy and safety profile.
Due to its rapid conversion, plasma concentrations of abiraterone acetate are often below the limit of quantification in most analytical methods.[4] However, highly sensitive assays have allowed for the characterization of its pharmacokinetic profile following oral administration.
Table 1: Pharmacokinetic Parameters of Abiraterone Acetate and Abiraterone (Single 1000 mg Dose in Healthy Subjects)
| Parameter | Abiraterone Acetate | Abiraterone |
| Cmax (Maximum Plasma Concentration) | 54.67 ± 68.30 pg/mL | 26 - 112 ng/mL |
| Tmax (Time to Maximum Concentration) | 5.53 h (median) | ~2 hours |
| AUCinf (Area Under the Curve from time 0 to infinity) | 386.13 ± 266.80 pg·h/mL | 155 - 610 ng·h/mL |
| t1/2 (Elimination Half-life) | 8.98 ± 3.92 h | ~12 hours |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Bioanalytical Method for Pharmacokinetic Analysis
The quantification of abiraterone acetate and abiraterone in plasma is typically performed using validated bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Sample Preparation:
-
Plasma samples are thawed at room temperature.
-
An internal standard (e.g., a deuterated analog of abiraterone) is added to a specific volume of plasma.
-
Protein precipitation is carried out by adding a solvent like methanol or acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and either directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 column, is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
Metabolism of Abiraterone
Abiraterone undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites. The two major circulating metabolites are abiraterone sulfate and N-oxide abiraterone sulfate, which are considered inactive.[1] However, other metabolites, such as Δ⁴-abiraterone (D4A), have been identified and may possess biological activity.
The metabolic pathway of abiraterone involves several key enzymes, including sulfotransferases (SULTs) and cytochrome P450 enzymes (CYPs).
Caption: Metabolic pathway of abiraterone acetate.
Experimental Workflow for Metabolite Identification
The identification and characterization of abiraterone metabolites typically involve a combination of in vitro and in vivo studies.
Caption: Workflow for identifying abiraterone metabolites.
References
- 1. GSRS [precision.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Evaluation of the Pharmacokinetics of Abiraterone Acetate and Abiraterone Following Single-Dose Administration of Abiraterone Acetate to Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis Reveals Gap in Current Research on (3r)-Abiraterone Acetate's Cytotoxic Profile
A comprehensive review of existing scientific literature reveals a notable absence of studies specifically validating and comparing the cytotoxic effects of the (3r)-stereoisomer of Abiraterone acetate against its other isomeric forms in cancer cell lines. While the efficacy of Abiraterone acetate as a whole is well-documented in the treatment of castration-resistant prostate cancer, research into the distinct biological activities of its individual stereoisomers, particularly the (3r) enantiomer, remains limited.
Abiraterone acetate is a prodrug that is converted in the body to its active form, Abiraterone. Abiraterone functions as a potent and irreversible inhibitor of the enzyme CYP17A1, a critical component in the androgen biosynthesis pathway.[1][2][3] By blocking this enzyme, Abiraterone effectively shuts down the production of androgens, such as testosterone, which are crucial for the growth and proliferation of prostate cancer cells.[4] This mechanism of action forms the basis of its clinical success in treating androgen-dependent prostate cancers.
However, Abiraterone acetate possesses a chiral center, leading to the existence of stereoisomers. The specific contributions of each of these isomers, including (3r)-Abiraterone acetate, to the overall cytotoxic and therapeutic effects of the drug have not been extensively elucidated in publicly available research.
Our exhaustive search for comparative studies, including those detailing experimental data on the cytotoxic effects of this compound versus other isomers, did not yield specific results. The existing body of research predominantly focuses on Abiraterone acetate as a single chemical entity. While some studies have explored the stereoselectivity of other nonsteroidal CYP17A1 inhibitors, similar detailed investigations for Abiraterone acetate's isomers are not apparent in the reviewed literature.[5]
Current Understanding of Abiraterone Acetate's Cytotoxicity
Studies on Abiraterone acetate have demonstrated its cytotoxic effects in various prostate cancer cell lines. This cytotoxicity is primarily attributed to the induction of apoptosis (programmed cell death) following the depletion of androgens.[6] Research has also suggested that Abiraterone may have anti-cancer activities that are independent of its androgen-lowering effects, although these are less well understood.[7]
The Unexplored Potential of Stereoisomers
The differential pharmacological and toxicological profiles of stereoisomers of a drug can be significant. It is plausible that the (3r) and other isomers of Abiraterone acetate possess distinct affinities for the CYP17A1 enzyme, different off-target effects, or varying metabolic fates. Such differences could translate into variations in their cytotoxic potency and overall therapeutic index.
The lack of specific data on this compound prevents a direct comparison of its cytotoxic efficacy against other forms of the drug or alternative therapies. Consequently, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams, as initially intended, is not feasible at this time.
Further research is critically needed to isolate and characterize the individual stereoisomers of Abiraterone acetate and to evaluate their respective cytotoxic effects on a panel of cancer cell lines. Such studies would provide valuable insights into the structure-activity relationship of this important anticancer drug and could potentially lead to the development of more potent and selective therapeutic agents.
Experimental Approaches for Future Validation
To address the current knowledge gap, future research endeavors should focus on the following experimental methodologies:
-
Chiral Separation and Purification: Isolation of the this compound and its corresponding stereoisomers with high purity is the essential first step.
-
In Vitro Cytotoxicity Assays: A battery of assays should be employed to determine the cytotoxic effects of each isomer on various cancer cell lines. Commonly used and effective assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To assess cell viability and metabolic activity.
-
LDH (Lactate Dehydrogenase) Release Assay: To measure membrane integrity and cell death.
-
Flow Cytometry with Annexin V/Propidium Iodide Staining: To quantify apoptosis and necrosis.
-
-
Enzyme Inhibition Assays: To compare the inhibitory potency of each isomer against the CYP17A1 enzyme.
-
Signaling Pathway Analysis: Techniques such as Western blotting and RT-qPCR can be used to investigate the impact of each isomer on key signaling pathways involved in cancer cell proliferation and survival.
Below is a conceptual workflow for such a future study:
References
- 1. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Structural and Functional Evaluation of Clinically Relevant Inhibitors of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abiraterone acetate exerts a cytotoxic effect in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Stability of Abiraterone Acetate and its Active Metabolite, Abiraterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the prodrug (3β)-Abiraterone acetate and its pharmacologically active form, abiraterone. The information presented herein is supported by experimental data to aid in the understanding of the pharmacokinetic profiles of these two critical components of the prostate cancer therapeutic, Zytiga®. The nomenclature "(3r)-Abiraterone acetate" is understood to refer to the clinically utilized (3β) stereoisomer.
Executive Summary
Abiraterone acetate is a prodrug designed for enhanced oral bioavailability. Its metabolic stability is inherently low due to rapid and extensive enzymatic hydrolysis to the active drug, abiraterone.[1][2][3] This conversion is so efficient that plasma concentrations of the acetate form are often below the limit of detection.[4] Abiraterone, the active metabolite, subsequently undergoes extensive metabolism primarily through sulfation and oxidation, and also biotransformation into other active and inactive metabolites.[5][6][7] The metabolic fate of abiraterone is a critical determinant of its therapeutic efficacy and potential drug-drug interactions.
Data Presentation: A Comparative Overview
The following table summarizes the key pharmacokinetic parameters and metabolic pathways of abiraterone acetate and abiraterone.
| Parameter | (3β)-Abiraterone Acetate | Abiraterone |
| Role | Prodrug | Active Drug |
| Primary Metabolic Fate | Rapid and extensive hydrolysis to abiraterone.[1][2] | Sulfation, N-oxidation, and further metabolism to active and inactive compounds.[5][6][7] |
| Primary Metabolizing Enzymes | Esterases (e.g., Pancreatic Cholesterol Esterase, Arylacetamide Deacetylase - AADAC).[1][8] | SULT2A1 (Sulfation), CYP3A4 (Oxidation), 3βHSD (Conversion to D4A).[5][6] |
| In Vivo Half-Life | Very short; rapidly converted to abiraterone. | Approximately 12 to 16.5 hours in plasma.[4][6] |
| Metabolic Stability | Low (designed for rapid conversion). | Subject to extensive hepatic and extrahepatic metabolism. |
| Key Metabolites | Abiraterone (active). | Abiraterone sulfate (inactive), N-oxide abiraterone sulfate (inactive), Δ⁴-abiraterone (D4A) (active).[7][9] |
Metabolic Pathways and Experimental Workflows
The metabolic conversion of abiraterone acetate and the subsequent metabolism of abiraterone are crucial for its pharmacological activity. The following diagrams illustrate these processes.
Caption: Enzymatic conversion of the prodrug abiraterone acetate to active abiraterone.
Caption: Major metabolic pathways of the active drug, abiraterone.
Experimental Protocols
In Vitro Metabolic Stability Assessment of Abiraterone
Objective: To determine the rate of metabolism of abiraterone in a controlled in vitro system.
Methodology:
-
Incubation System: Sprague-Dawley rat liver microsomes are used as a source of metabolic enzymes.[10][11]
-
Reaction Mixture: The incubation mixture typically contains rat liver microsomes, abiraterone (at a specified concentration), and a buffer solution (e.g., Tris/HCl).[10][11]
-
Initiation of Metabolism: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many microsomal enzymes.[10][11]
-
Time Course Analysis: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[10]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solvent, such as methanol, which also serves to precipitate proteins.[10]
-
Analysis: The samples are then centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of abiraterone and identify any metabolites formed.[10]
-
Data Interpretation: The disappearance of abiraterone over time is used to calculate its in vitro half-life, providing a measure of its metabolic stability.
In Vivo Pharmacokinetic Analysis of Abiraterone
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of abiraterone in a living organism.
Methodology:
-
Study Population: Healthy volunteers or patients with prostate cancer are enrolled in the study.
-
Drug Administration: A single oral dose of abiraterone acetate is administered.[9]
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to capture the plasma concentration-time profile of abiraterone and its metabolites.[9]
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentrations of abiraterone and its metabolites in the plasma samples are quantified using a validated analytical method, typically LC-MS/MS.[9]
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Conclusion
The metabolic stability of abiraterone acetate is intentionally low to facilitate its rapid conversion to the active drug, abiraterone. This prodrug strategy successfully enhances the oral delivery of abiraterone. The subsequent metabolic profile of abiraterone is complex, involving multiple enzymatic pathways that lead to both active and inactive metabolites. Understanding these metabolic pathways is paramount for optimizing therapeutic outcomes, managing drug-drug interactions, and informing the development of next-generation androgen synthesis inhibitors. The provided experimental protocols offer a framework for the continued investigation of the metabolism of abiraterone and other novel therapeutic agents.
References
- 1. Arylacetamide deacetylase as a determinant of the hydrolysis and activation of abiraterone acetate in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid conversion of the ester prodrug abiraterone acetate results in intestinal supersaturation and enhanced absorption of abiraterone: in vitro, rat in situ and human in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Effect of Dexamethasone on Abiraterone Pharmacokinetics in Mice: Determined by LC/MS Analysis [mdpi.com]
- 6. medicine.com [medicine.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigations of the mechanism behind the rapid absorption of nano-amorphous abiraterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pcf.org [pcf.org]
- 10. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes [frontiersin.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of (3r)-Abiraterone Acetate
Researchers and drug development professionals handling (3r)-Abiraterone acetate must adhere to stringent disposal procedures to mitigate risks to both human health and the environment. This potent pharmaceutical compound is classified as hazardous, with the potential to damage fertility or the unborn child and cause organ damage through prolonged or repeated exposure.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4][5] Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but a critical component of responsible laboratory practice.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE).[1] This includes, but is not limited to, chemical-impermeable gloves, protective clothing, and tightly fitting safety goggles.[1]
Key Handling Precautions:
-
Prevent the formation of dust and aerosols.[1]
In the event of a spill, the area should be evacuated.[1] The spillage should be contained with a non-combustible absorbent material like sand, earth, or vermiculite and collected into a suitable, closed container for disposal.[6] Prevent the chemical from entering drains, sewers, or water courses.[1][4][6]
Step-by-Step Disposal Plan for this compound
The primary principle for the disposal of this compound is that it must be treated as hazardous waste. It should not be disposed of with household garbage or discharged into the sewer system.[4] The disposal process must be conducted by a licensed professional waste disposal service in accordance with all applicable local, regional, and national regulations.[2][6]
Disposal Workflow:
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including surplus or non-recyclable solutions, contaminated absorbent materials from spills, and any contaminated disposable labware (e.g., gloves, weighing papers), in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
-
Container Management:
-
Ensure the waste container is suitable for hazardous chemical waste, is kept tightly closed, and is stored in a dry, cool, and well-ventilated place, away from incompatible materials.[1]
-
-
Decontamination of Reusable Labware:
-
Empty Packaging Disposal:
-
Empty containers of this compound should be triple-rinsed or equivalent. The rinsate should be collected and treated as hazardous waste.
-
After proper rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Alternatively, combustible packaging materials may undergo controlled incineration with flue gas scrubbing.[1]
-
-
Arranging for Professional Disposal:
-
Contact a licensed waste disposal company to arrange for the collection and disposal of the hazardous waste container.[6] Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
-
Documentation:
-
Maintain meticulous records of the disposal process, including the quantities of waste generated and the dates of collection by the disposal company, in accordance with institutional and regulatory requirements.
-
Quantitative Data Summary
While specific quantitative disposal limits are dictated by local and national regulations and are not universally defined, the following table summarizes key hazard classifications that inform disposal decisions.
| Hazard Classification | Description | Source |
| Reproductive Toxicity | May damage fertility or the unborn child. | [1][3][4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure. | [1][3][4][5] |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | [4][5] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [4][5] |
Visualizing the Disposal Workflow
To further clarify the procedural steps and decision points in the proper disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Abiraterone acetate - Safety Data Sheet [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistical Information for Handling (3r)-Abiraterone Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like (3r)-Abiraterone acetate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
This compound is a potent pharmaceutical ingredient that requires careful handling due to its potential health hazards. It is classified as toxic to reproduction, with the potential to damage fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure.[1][2][3] It is also harmful if swallowed and poses a significant threat to aquatic life.[2] Adherence to the following guidelines is critical for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Standard Compliance (Example) |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and changed frequently. | EN 374 |
| Eye Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Body Protection | Impervious clothing, such as a lab coat or disposable gown, to prevent skin contact. | N/A |
| Respiratory | A suitable respirator should be used when handling the powder outside of a ventilated enclosure to avoid inhalation of dust. | NIOSH (US) or EN 143 (EU) |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a fume hood or a ventilated balance enclosure, to control the dispersion of the powdered substance.[4][5]
-
Ventilation: Ensure adequate ventilation and use local exhaust ventilation to maintain airborne levels below exposure limits.[6]
-
Emergency Equipment: An accessible safety shower and eye wash station must be available in the immediate work area.[4]
2. Handling the Compound:
-
Avoid Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.[1][4]
-
Personal Protective Equipment: Before handling, all personnel must be properly fitted with the required PPE as outlined in the table above.
-
Weighing: When weighing the compound, use a balance inside a ventilated enclosure.
-
Dissolving: When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]
-
Hygiene: Do not eat, drink, or smoke in the designated handling area.[6] Wash hands thoroughly after handling, even if gloves were worn.[1]
3. Spill Management:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the substance to enter drains.[1]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution (e.g., alcohol) and dispose of all cleanup materials as hazardous waste.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound and any materials that have come into contact with it (e.g., gloves, weighing paper, pipette tips, empty containers) must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all waste.
-
Disposal Method:
-
Empty Containers: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.[1]
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. escopharma.com [escopharma.com]
- 6. gps.mylwebhub.com [gps.mylwebhub.com]
- 7. daytonphysicians.com [daytonphysicians.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
